molecular formula C37H72O5 B3026050 1,2-Diheptadecanoyl-rac-glycerol CAS No. 98896-81-2

1,2-Diheptadecanoyl-rac-glycerol

Numéro de catalogue: B3026050
Numéro CAS: 98896-81-2
Poids moléculaire: 597.0 g/mol
Clé InChI: RGROBSGNJZWWRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a synthetic glyceride derivative where both fatty acid chains are heptadecanoic acid (C17:0), also known as margaric acid . This compound has a molecular formula of C37H72O5 and a molecular weight of 596.974 g/mol . It is a long-chain saturated fatty acid ester characterized by high lipophilicity (cLogP 13.158) and a significant number of rotatable bonds (36), which influences its physical properties and integration into lipid structures . Heptadecanoic acid is an odd-chain, saturated fatty acid that occurs naturally as a trace component in the fats and milk of ruminants . It is often used as a biomarker in nutritional and metabolic studies to assess long-term dairy fat intake . As a diester derivative of this acid, (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a valuable compound for research applications. It is primarily used as a standard in analytical chemistry, particularly in chromatographic techniques like GC-MS and LC-MS for the identification and quantification of complex lipids . Its defined structure makes it suitable for studying lipid metabolism, membrane biophysics, and the synthesis of more complex phospholipids . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROBSGNJZWWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404455
Record name (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98896-81-2
Record name (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diheptadecanoyl-rac-glycerol is a high-purity diacylglycerol (DAG) that serves as a critical component in lipid research and as a standard in lipidomics. Composed of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions, its physicochemical properties are fundamental to its application in biological and pharmaceutical studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its role in cellular signaling and experimental workflows.

Physicochemical Properties

General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 1,2-Diheptadecanoin, DG(17:0/17:0/0:0)[1][2]
CAS Number 98896-81-2[1]
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical State Solid[1]
Thermal Properties
PropertyValueNotes
Melting Point Estimated: 56-58 °CThis is an estimate based on the melting point of the corresponding triacylglycerol, 1,2,3-Triheptadecanoyl-rac-glycerol. Generally, the melting point of 1,2-diacylglycerols is similar to that of triacylglycerols with the same fatty acid composition[3].
Boiling Point Data not availableDue to its high molecular weight and thermal lability, it is expected to decompose at high temperatures.
Solubility
SolventSolubilityNotes
Non-polar organic solvents (e.g., Chloroform, Hexane) Expected to be solubleBased on the general solubility of lipids.
Polar aprotic solvents (e.g., DMF, DMSO) Expected to be solubleBased on data for similar diacylglycerols like 1,2-Dipentadecanoyl-rac-glycerol.
Polar protic solvents (e.g., Ethanol) Expected to be sparingly solubleBased on data for similar diacylglycerols.
Water InsolubleConsistent with its lipid nature.
Partition Coefficient
PropertyValueNotes
logP (Octanol/Water) Data not availableAs a highly lipophilic molecule, it is expected to have a high positive logP value. This can be predicted using computational methods such as QSAR or physics-based approaches[4][5][6].

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of solid fats and lipids.[7][8][9][10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 15°C below the approximate melting point.

    • A new sample is heated slowly, at a rate of 1-2°C per minute, through the expected melting range.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of lipids in various solvents.[12][13][14][15][16]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, chloroform, hexane, DMF, DMSO)

  • Test tubes and rack

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into separate, labeled test tubes.

  • Solvent Addition: A fixed volume of each solvent (e.g., 1 mL) is added to the corresponding test tube.

  • Mixing: The test tubes are vortexed vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: The tubes are allowed to stand at room temperature, and the solubility is observed.

    • Soluble: A clear, homogeneous solution is formed.

    • Sparingly Soluble: A cloudy suspension or a small amount of undissolved solid remains.

    • Insoluble: The solid remains undissolved, or two distinct phases are present.

  • Reporting: The solubility is reported qualitatively for each solvent at the tested concentration.

Biological and Experimental Context

As a diacylglycerol, this compound is an important signaling molecule and is utilized as an internal standard in lipidomics research.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes.[17][18][19][20][21]

DAG_PKC_Signaling PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG 1,2-Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKC->PhosphoSubstrate Ca Ca²⁺ Ca->PKC ER->Ca releases Response Cellular Responses PhosphoSubstrate->Response

Caption: Diacylglycerol (DAG) activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: Lipidomics Analysis

This compound, containing odd-chain fatty acids, is an ideal internal standard in lipidomics as it is not naturally abundant in most biological systems.[22][23][24][25][26]

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment, Normalization) LCMS->DataProcessing Identification Lipid Identification & Quantification DataProcessing->Identification Bioinformatics Bioinformatics & Statistical Analysis Identification->Bioinformatics

Caption: A typical lipidomics workflow utilizing an internal standard.

Conclusion

This compound is a valuable tool in lipid research. Understanding its physicochemical properties is essential for its effective use. This guide provides a summary of these properties, standardized protocols for their determination, and a contextual understanding of its role in cell biology and analytical chemistry. Further experimental determination of properties such as melting point and logP would be beneficial for the scientific community.

References

An In-depth Technical Guide to 1,2-Diheptadecanoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in lipid research and cell signaling studies. As a member of the diacylglycerol family, it plays a crucial role as a second messenger in a variety of cellular processes, most notably in the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It also delves into its role in cellular signaling, alongside relevant experimental protocols for its synthesis and analysis, to support its application in research and drug development.

Chemical Structure and Formula

This compound is a diglyceride consisting of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions.[1] Heptadecanoic acid is a 17-carbon saturated fatty acid. The "rac" designation indicates that the compound is a racemic mixture of the two enantiomers at the central carbon of the glycerol backbone.

Chemical Formula: C₃₇H₇₂O₅[1]

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
CAS Number 98896-81-2[1]
Appearance Solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Role in Cellular Signaling: The Diacylglycerol-Protein Kinase C Pathway

Diacylglycerols like this compound are pivotal second messengers in signal transduction.[2] One of the most well-characterized signaling cascades they initiate is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular functions including proliferation, differentiation, and apoptosis.[3][4]

The activation of conventional and novel PKC isoforms is initiated by extracellular signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) at the plasma membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol.[3] While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increased intracellular calcium and the presence of DAG synergistically recruit PKC to the membrane, leading to its activation.[2][5]

Below is a diagram illustrating the activation of Protein Kinase C by diacylglycerol.

DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor (GPCR / RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Ca²⁺ Store IP3->ER Binds to receptor on PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane and activates Response Cellular Response Downstream->Response Ca Ca²⁺ ER->Ca Releases Ca->PKC_inactive Co-factor for conventional PKCs

Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Protocols

General Workflow for Lipidomics Analysis of Diacylglycerols

The following diagram outlines a typical workflow for the analysis of diacylglycerols from biological samples.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Separation Chromatographic Separation (LC-MS) Extraction->Separation Detection Mass Spectrometry (Detection and Fragmentation) Separation->Detection Analysis Data Analysis (Lipid Identification and Quantification) Detection->Analysis Interpretation Biological Interpretation Analysis->Interpretation

A generalized workflow for the lipidomic analysis of diacylglycerols.

Detailed Methodologies:

  • Lipid Extraction: A common method for extracting lipids from biological samples is the Folch method, which utilizes a chloroform:methanol solvent system to separate lipids from other cellular components.[9] The Bligh-Dyer method is another widely used alternative.

  • Chromatographic Separation and Mass Spectrometry: Extracted lipids are typically separated using liquid chromatography before being introduced into a mass spectrometer.[7] Electrospray ionization (ESI) is a common ionization technique for the analysis of diacylglycerols.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules, providing structural information for accurate identification.[8]

  • Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different lipid species present in the sample. This often involves comparing the experimental data to lipid databases.

Conclusion

This compound serves as a valuable tool for researchers investigating lipid signaling pathways and their implications in health and disease. Its well-defined chemical structure and role as a diacylglycerol make it an important molecule for in vitro and cell-based assays aimed at understanding the intricacies of PKC activation and other DAG-mediated cellular events. The provided data and protocols offer a foundational resource for professionals in the fields of biochemistry, cell biology, and drug development to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various research and development fields. Diacylglycerols are crucial signaling molecules and metabolic intermediates. The precise positioning of the fatty acid chains on the glycerol (B35011) backbone is critical for their biological activity, making stereospecific synthesis and high-purity isolation paramount. This document outlines a robust chemical synthesis strategy and effective purification protocols, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of 1,2-diacyl-rac-glycerols is most effectively achieved through a protected intermediate strategy to ensure the specific acylation of the sn-1 and sn-2 positions of the glycerol backbone. A common and efficient approach involves the use of (±)-1,2-isopropylideneglycerol, also known as solketal (B138546), as the starting material. This protecting group masks the hydroxyl groups at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group available for subsequent reactions. However, for the synthesis of a 1,2-diacyl-rac-glycerol, the hydroxyl group of solketal is first acylated, followed by the removal of the isopropylidene protecting group to expose the vicinal diol, which is then further acylated. A more direct approach for a symmetric 1,2-diacyl glycerol starts with the protection of the primary hydroxyl groups of glycerol, followed by acylation of the secondary hydroxyl and subsequent deprotection and acylation of the primary hydroxyls.

A reliable method for the preparation of this compound involves the acylation of a protected glycerol precursor, rac-1-O-benzylglycerol, followed by a second acylation and subsequent debenzylation. This ensures the desired 1,2-regiochemistry.

Experimental Protocol: Chemical Synthesis

This protocol is based on established methods for the synthesis of 1,2-diacylglycerols.

Step 1: Synthesis of rac-1-O-Benzylglycerol

This intermediate is synthesized from glycerol and benzyl (B1604629) chloride.

Step 2: Acylation of rac-1-O-Benzylglycerol with Heptadecanoyl Chloride

  • In a round-bottom flask, dissolve rac-1-O-benzylglycerol (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add heptadecanoyl chloride (2.2 equivalents) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding cold, dilute hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diheptadecanoyl-3-O-benzyl-rac-glycerol.

Step 3: Deprotection (Debenzylation)

  • Dissolve the crude product from Step 2 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and any 1,3-isomer that may have formed due to acyl migration. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Experimental Protocol: Purification

Method 1: Silica (B1680970) Gel Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 2: Recrystallization

Recrystallization is a highly effective method for purifying saturated diacylglycerols.

  • Dissolve the crude or partially purified this compound in a minimal amount of a hot non-polar solvent in which it is soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., hexane or acetone).

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar long-chain saturated diacylglycerols.

Table 1: Synthesis Reaction Parameters and Yields

StepReactantsKey Reagents/CatalystsSolventReaction Time (h)Temperature (°C)Crude Yield (%)
2rac-1-O-Benzylglycerol, Heptadecanoyl ChloridePyridinePyridine12-160 to RT~90-95
31,2-diheptadecanoyl-3-O-benzyl-rac-glycerol10% Pd/C, H₂Ethanol4-8RT~95-99

Table 2: Purification Data

Purification MethodStarting MaterialPurity Before (%)Eluent/SolventFinal Purity (%)Overall Yield (%)
Column ChromatographyCrude Product~85-90Hexane/Ethyl Acetate Gradient>95~70-80
RecrystallizationColumn Purified Product>95Acetone or Hexane>98~85-90 (of this step)

Visualizations

Signaling Pathway

Diacylglycerols are key second messengers in various cellular signaling pathways. A primary pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP₃) and DAG. DAG then activates protein kinase C (PKC), which phosphorylates downstream targets, leading to a variety of cellular responses.

G Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ DAG 1,2-Diacylglycerol PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds and Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Targets PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Receptor Receptor Activation Receptor->PLC Activates

Caption: A simplified diagram of the diacylglycerol signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and monitoring at each stage to ensure a high-purity final product.

G Synthesis and Purification Workflow Start Start: rac-1-O-Benzylglycerol Acylation Step 2: Acylation with Heptadecanoyl Chloride Start->Acylation Crude_Protected_DAG Crude 1,2-diheptadecanoyl- 3-O-benzyl-rac-glycerol Acylation->Crude_Protected_DAG Deprotection Step 3: Hydrogenolysis (Debenzylation) Crude_Protected_DAG->Deprotection Crude_DAG Crude 1,2-Diheptadecanoyl- rac-glycerol Deprotection->Crude_DAG Purification Purification Crude_DAG->Purification Column_Chromatography Silica Gel Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure 1,2-Diheptadecanoyl- rac-glycerol Recrystallization->Pure_Product Analysis Analysis (TLC, NMR, MS) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

The Biological Role and Function of 1,2-Diheptadecanoyl-rac-glycerol in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diheptadecanoyl-rac-glycerol (DHG) is a synthetic diacylglycerol (DAG) containing two 17-carbon saturated fatty acid chains (heptadecanoic acid). As a member of the diacylglycerol family, it is presumed to play a significant role as a second messenger in cellular signaling. Diacylglycerols are pivotal in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and membrane dynamics. The primary and most well-characterized function of DAGs is the activation of Protein Kinase C (PKC) isoforms. While specific quantitative data and detailed biological functions of DHG are not extensively documented in publicly available literature, this guide will provide an in-depth overview of the established roles of diacylglycerols, with a particular focus on the implications of its odd-chain fatty acid structure. This document will serve as a comprehensive resource, summarizing the current understanding of DAG metabolism, signaling, and the experimental approaches to study these molecules.

Introduction to Diacylglycerols and this compound

Diacylglycerols are key intermediates in lipid metabolism and crucial signaling molecules.[1] They consist of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The rac designation in this compound indicates a racemic mixture of the sn-1,2 and sn-2,3 stereoisomers. The sn-1,2-diacylglycerol isomer is the biologically active form for signaling, particularly for the activation of Protein Kinase C (PKC).[2]

This compound is distinguished by its two heptadecanoic acid (C17:0) moieties.[3][4] Odd-chain fatty acids are less common in mammals than their even-chain counterparts and are often used as internal standards in lipidomics studies due to their low endogenous abundance. However, they are present in some dietary sources and can be synthesized endogenously. The presence of these odd-chain fatty acids in a DAG molecule may influence its metabolic fate and signaling properties.

Biosynthesis and Metabolism of Diacylglycerols

Diacylglycerols are central hubs in lipid metabolism, participating in both anabolic and catabolic pathways.

De Novo Synthesis (Kennedy Pathway)

The primary route for de novo DAG synthesis is the Kennedy pathway, which occurs mainly at the endoplasmic reticulum. This pathway involves the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid (PA). The phosphate (B84403) group of PA is then removed by phosphatidic acid phosphatase (PAP) to yield sn-1,2-diacylglycerol.

Hydrolysis of Phospholipids (B1166683)

A major source of signaling DAG is the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of cell surface receptors, PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[5] This rapid and localized production of DAG at the plasma membrane is a critical event in signal transduction.

Catabolism and Further Metabolism

Once generated, DAG can have several fates:

  • Phosphorylation: DAG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid, thereby terminating DAG signaling and initiating PA-mediated signaling.

  • Acylation: Diacylglycerol acyltransferases (DGATs) can acylate DAG to form triacylglycerols (TAGs) for energy storage in lipid droplets.

  • Hydrolysis: DAG lipases can hydrolyze DAG to release a free fatty acid and a monoacylglycerol.

  • Phospholipid Synthesis: DAG is a precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

The metabolic pathways of odd-chain DAGs like DHG are expected to follow these general routes. The resulting odd-chain fatty acids can be further metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the citric acid cycle.

G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG sn-1,2-Diacylglycerol (e.g., DHG) PA->DAG PAP DAG->PA DGK (Termination) TAG Triacylglycerol DAG->TAG DGAT (Storage) PC_PE Phosphatidylcholine/ Phosphatidylethanolamine DAG->PC_PE Headgroup Addition PIP2 PIP2 PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 PLC PLC PLC->PIP2 PAP PAP DGK DGK DGAT DGAT Receptor Receptor Signal Receptor->PLC

Figure 1: Simplified overview of diacylglycerol metabolism and signaling generation.

Biological Role and Signaling Functions

The primary signaling function of sn-1,2-diacylglycerol is the recruitment and activation of a variety of effector proteins, most notably the Protein Kinase C (PKC) family.

Activation of Protein Kinase C (PKC)

PKC isoforms are serine/threonine kinases that play crucial roles in a wide array of cellular processes. They are broadly classified into three subfamilies:

  • Conventional PKCs (cPKCs: α, βI, βII, γ): Activated by DAG, Ca²⁺, and phospholipids.

  • Novel PKCs (nPKCs: δ, ε, η, θ): Activated by DAG and phospholipids, but are Ca²⁺-independent.

  • Atypical PKCs (aPKCs: ζ, ι/λ): Not activated by DAG or Ca²⁺.

Upon binding of DAG to the C1 domain of conventional and novel PKC isoforms, the kinase undergoes a conformational change and translocates from the cytosol to the cell membrane, where it can phosphorylate its substrates. The specific fatty acid composition of DAG can influence the binding affinity and activation of different PKC isoforms, suggesting that different DAG species can elicit distinct downstream signaling events.[6][7]

Other DAG Effectors

Besides PKC, other proteins with C1 domains can also be activated by DAG, including:

  • Protein Kinase D (PKD): Involved in cell proliferation, migration, and apoptosis.

  • Ras guanyl nucleotide-releasing proteins (RasGRPs): Activate the Ras/MAPK pathway.

  • Chimaerins: A family of Rac-GTPase activating proteins.

  • Munc13 proteins: Play a role in synaptic vesicle priming.

The activation of these effectors by DHG would depend on the binding affinity of its C17:0 acyl chains to their respective C1 domains.

Ext_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Cell Surface Receptor Ext_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (e.g., DHG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Other_Effectors Other DAG Effectors (PKD, RasGRP, etc.) DAG->Other_Effectors Ca_Release->PKC cPKCs Substrates Downstream Substrates PKC->Substrates Other_Effectors->Substrates Cell_Response Cellular Responses (Proliferation, Differentiation, etc.) Substrates->Cell_Response

Figure 2: The canonical DAG/IP3 signaling pathway leading to PKC activation.

Quantitative Data

Specific quantitative data for the biological activity of this compound is scarce in the literature. However, data from other diacylglycerols can provide a frame of reference for its potential potency. The affinity of DAG for PKC can be influenced by the length and saturation of its fatty acyl chains.

Diacylglycerol AnalogTargetAssayValueReference
1,2-Dioctanoyl-sn-glycerol (DOG)PKCε–YFPCellular TranslocationEC₅₀ ≈ 90 µM[6]
1,2-Dioctanoyl-sn-glycerol (DOG)PKCα fusion proteinCellular TranslocationEC₅₀ > 200 µM[6]
1,2-Dioleoyl-glycerol (DOG)C1Bα domain of PKCαFluorescence TitrationK_d = 24.2 µM
1,2-Dioleoyl-glycerol (DOG)Y123W mutant C1Bα domain of PKCαFluorescence TitrationK_d < 0.23 µM

Note: The table above presents data for commonly used diacylglycerol analogs to illustrate the range of effective concentrations and binding affinities. These values may not be directly representative of this compound.

Experimental Protocols

Studying the biological role of DHG involves a variety of techniques to assess its effects on cellular signaling and physiology. Below are detailed methodologies for key experiments.

In Vitro PKC Activity Assay

This assay measures the ability of DHG to activate PKC isoforms in a cell-free system.

Materials:

  • Purified recombinant PKC isoform

  • This compound (DHG)

  • Phosphatidylserine (PS)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • ATP, [γ-³²P]ATP

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation: a. In a glass tube, mix DHG and PS in chloroform (B151607) at the desired molar ratio (e.g., 4 mol% DHG, 20 mol% PS). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate. b. Add the purified PKC enzyme and pre-incubate for 5 minutes at 30°C. c. Initiate the reaction by adding ATP mixed with [γ-³²P]ATP. d. Incubate the reaction for 10-20 minutes at 30°C.

  • Termination and Detection: a. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity on the substrate using a scintillation counter.

Start Start Prep_Vesicles Prepare Lipid Vesicles (DHG + PS) Start->Prep_Vesicles Setup_Reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) Prep_Vesicles->Setup_Reaction Incubate_1 Pre-incubate at 30°C Setup_Reaction->Incubate_1 Add_ATP Add [γ-³²P]ATP to start reaction Incubate_1->Add_ATP Incubate_2 Incubate at 30°C Add_ATP->Incubate_2 Stop_Reaction Stop Reaction (Spot on Phosphocellulose Paper) Incubate_2->Stop_Reaction Wash Wash to remove free ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

Figure 3: Experimental workflow for an in vitro PKC kinase assay.

Cellular PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to the cell membrane upon treatment with DHG.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • This compound (DHG)

  • Cell culture medium

  • Confocal microscope

  • Image analysis software

Procedure:

  • Cell Culture and Treatment: a. Plate cells expressing the fluorescently tagged PKC onto glass-bottom dishes suitable for microscopy. b. Prepare a stock solution of DHG in an appropriate solvent (e.g., DMSO). c. Dilute the DHG stock solution into pre-warmed cell culture medium to the desired final concentration. d. Replace the medium on the cells with the DHG-containing medium.

  • Live-Cell Imaging: a. Immediately place the dish on the stage of a confocal microscope equipped with a temperature and CO₂ controlled chamber. b. Acquire images of the cells before and at various time points after the addition of DHG.

  • Image Analysis: a. Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane for each cell at each time point. b. Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of PKC translocation.

Lipidomics Analysis of Cellular DAGs

This method is used to quantify the levels of different DAG species, including exogenously added DHG and its metabolites, within cells.

Materials:

  • Cultured cells

  • This compound (DHG)

  • Lipid extraction solvents (e.g., chloroform, methanol, water for Bligh-Dyer extraction)

  • Internal standards for DAGs (e.g., a DAG with non-endogenous fatty acids)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Harvesting: a. Treat cultured cells with DHG for the desired time. b. Wash the cells with ice-cold PBS to remove any remaining extracellular lipids. c. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: a. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add the internal standard at the beginning of the extraction. b. Collect the organic phase containing the lipids.

  • LC-MS/MS Analysis: a. Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis. b. Inject the sample onto an LC column suitable for lipid separation (e.g., a C18 column). c. Use a mass spectrometer to detect and quantify the different DAG species based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: a. Identify and quantify the different DAG species by comparing their retention times and mass spectra to known standards. b. Normalize the abundance of each DAG species to the internal standard.

Conclusion

This compound, as a diacylglycerol, is poised to be a significant modulator of cellular signaling, primarily through the activation of PKC and other C1 domain-containing proteins. Its unique odd-chain fatty acid composition may confer specific properties regarding its metabolism, membrane partitioning, and interaction with effector proteins. While direct experimental evidence for the biological functions of DHG is limited, the established knowledge of DAG signaling provides a strong framework for its predicted roles. Further research is necessary to elucidate the specific quantitative aspects of DHG's interactions and its precise effects on cellular physiology. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to investigate the biological significance of this and other novel diacylglycerol species.

References

1,2-Diheptadecanoyl-rac-glycerol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2-diheptadecanoyl-rac-glycerol, a synthetic diacylglycerol instrumental in lipid-based research and analysis. This document outlines its chemical properties, its application in experimental protocols, and its relevance in cellular signaling pathways.

Core Compound Specifications

This compound is a high-purity diacylglycerol featuring two heptadecanoic acid (17:0) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. Its synthetic nature and the presence of odd-chain fatty acids make it a valuable tool in research, as it is typically absent or present in very low amounts in biological systems.

ParameterValueSource(s)
CAS Number 98896-81-2[1][2][3]
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical Form Solid[1]
Synonyms DG(17:0/17:0/0:0), 1,2-Diheptadecanoin[1]

Application in Experimental Protocols

The primary application of this compound is as an internal standard in lipidomics, particularly for the quantitative analysis of diacylglycerols (DAGs) by mass spectrometry (MS). Its structural similarity to endogenous DAGs and its distinct mass due to the C17:0 fatty acid chains allow for accurate quantification and normalization of experimental variations during sample preparation and analysis.

Detailed Experimental Protocol: Lipid Extraction for Mass Spectrometry

The following protocol is a representative method for the extraction of lipids from biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. This method is based on established lipid extraction techniques.

Materials:

  • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

  • This compound internal standard solution (of known concentration in a suitable solvent like chloroform (B151607) or methanol)

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Centrifuge tubes (glass, solvent-resistant)

  • Pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For solid tissues, homogenize in a suitable buffer to create a uniform suspension.

  • Addition of Internal Standard:

    • To a known volume or weight of the sample in a glass centrifuge tube, add a precise amount of the this compound internal standard solution. The amount added should be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and methanol to the sample to achieve a single-phase solution with a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content of the sample.

    • Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid solubilization.

    • Add an equal volume of chloroform and deionized water to the mixture to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Vortex the mixture again for 2-5 minutes.

    • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

  • Collection of the Lipid-Containing Phase:

    • Carefully collect the lower, chloroform-rich phase, which contains the lipids, using a glass pipette. Avoid disturbing the upper aqueous phase and the protein interface.

    • Transfer the lipid extract to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent suitable for the subsequent analysis, such as a mixture of methanol and chloroform, for injection into the mass spectrometer.

Role in Signaling Pathways

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The generation of DAG initiates a cascade of downstream signaling events, with the most prominent being the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The diagram below illustrates the central role of DAG in activating PKC, a key regulator of numerous cellular processes including cell growth, differentiation, and apoptosis.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

Data Presentation

While specific quantitative performance data for this compound as an internal standard is often specific to the laboratory, instrumentation, and biological matrix, the following table presents typical recovery rates for related odd-chain diacylglycerols and other lipids in mass spectrometry-based lipidomics, which can be considered indicative of the expected performance.

Lipid ClassInternal StandardAverage Recovery (%)
Diacylglycerol1,2-dihexadecanoyl-rac-glycerol (DG 16:0/16:0)90.5
Phosphatidic Acid1,2-diheptadecanoyl-sn-glycero-3-phosphate (PA 17:0/17:0)92.2
Triacylglycerol1,2,3-trihexadecanoyl-sn-glycerol (TG 16:0/16:0/16:0)87.6

Data is illustrative and based on reported recoveries for similar lipid standards in GC-MS analysis.[4]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical lipidomics experiment, from sample collection to data analysis, where this compound would be utilized as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation SampleCollection 1. Sample Collection (Tissue, Plasma, Cells) AddStandard 2. Addition of Internal Standard (this compound) SampleCollection->AddStandard LipidExtraction 3. Lipid Extraction (e.g., Bligh-Dyer) AddStandard->LipidExtraction MS_Analysis 4. Mass Spectrometry (LC-MS/MS) LipidExtraction->MS_Analysis DataProcessing 5. Data Processing (Peak Integration, Normalization) MS_Analysis->DataProcessing Quantification 6. Lipid Quantification DataProcessing->Quantification StatAnalysis 7. Statistical Analysis Quantification->StatAnalysis BioInterpretation 8. Biological Interpretation StatAnalysis->BioInterpretation

Caption: A typical workflow for quantitative lipidomics analysis.

References

The Solubility Profile of 1,2-Diheptadecanoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and drug development. Understanding the solubility of this molecule is critical for its effective use in experimental assays, formulation development, and as a standard in analytical methods. This document outlines available solubility data, details experimental protocols for its determination, and provides visual representations of its role in cellular signaling and experimental workflows.

Core Concepts in Solubility

This compound (DG(17:0/17:0)) is a neutral lipid composed of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions. Its structure, characterized by two long, saturated C17 fatty acid chains, renders it highly lipophilic. The principle of "like dissolves like" is central to understanding its solubility. Consequently, it is expected to exhibit poor solubility in aqueous, polar solvents and significantly better solubility in nonpolar organic solvents.

Quantitative Solubility Data

SolventEstimated Solubility of 1,2-Dipentadecanoyl-rac-glycerol (mg/mL)[1]
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (B87167) (DMSO)30[1]
Ethanol0.25[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.5[1]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific solvents, the following experimental protocols are recommended.

Method 1: Isothermal Equilibrium (Shake-Flask Method)

This gravimetric method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Evaporation system (e.g., nitrogen stream, vacuum concentrator)

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

  • Record the total weight of the vial and the lipid.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled orbital shaker and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, cease agitation and allow the vial to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Carefully transfer a known volume of the clear supernatant to a pre-weighed collection tube using a micropipette. Avoid disturbing the solid pellet.

  • Centrifuge the supernatant at high speed to pellet any remaining suspended microcrystals.

  • Transfer a precise volume of the clarified supernatant to a new pre-weighed vial.

  • Evaporate the solvent from the vial under a stream of nitrogen or using a vacuum concentrator until a constant weight of the dried solute is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining solubility in complex mixtures or when only small amounts of material are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Materials:

  • Saturated solution of this compound prepared as in the shake-flask method (steps 1-8).

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as diacylglycerols lack a strong UV chromophore).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phase compatible with the analyte and column.

  • This compound standard of known concentration.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Filter the saturated supernatant of the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Inject a known volume of the filtered sample supernatant into the HPLC system.

  • Determine the peak area corresponding to this compound in the sample chromatogram.

  • Using the calibration curve, determine the concentration of this compound in the sample. This concentration represents the solubility.

Signaling Pathways and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

1,2-Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC). The fatty acid composition of DAGs can influence the specific isoforms of PKC that are activated and the downstream cellular responses.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG 1,2-Diacylglycerol IP3 IP3 PIP2->IP3 generates PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Receptor Receptor Activation Receptor->PLC

Caption: General Diacylglycerol/Protein Kinase C signaling cascade.

Experimental Workflow: Quantification of Diacylglycerols

Due to its well-defined structure and odd-numbered fatty acid chains, which are less common in most biological systems, this compound can be utilized as an internal standard for the accurate quantification of other diacylglycerol species in biological samples using mass spectrometry-based lipidomics.

Lipid_Quantification_Workflow start Biological Sample (e.g., cells, tissue) spike Spike with Internal Standard (this compound) start->spike extraction Lipid Extraction (e.g., Bligh-Dyer) separation Chromatographic Separation (LC or GC) extraction->separation spike->extraction detection Mass Spectrometry (MS/MS) separation->detection analysis Data Analysis (Quantification relative to Internal Standard) detection->analysis end Diacylglycerol Profile analysis->end

Caption: Workflow for diacylglycerol quantification using an internal standard.

References

The Enigmatic Activator: A Technical Guide to the Signaling Mechanisms of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core signaling mechanisms of 1,2-Diheptadecanoyl-rac-glycerol, a synthetic diacylglycerol (DAG). While specific experimental data for this particular long-chain saturated DAG is limited in publicly available literature, this document extrapolates its likely mechanism of action based on the well-established principles of diacylglycerol signaling and data from structurally similar analogs. The primary function of DAGs is to act as second messengers, most notably in the activation of Protein Kinase C (PKC), a pivotal family of enzymes in cellular regulation.

Core Concept: Diacylglycerol-Mediated Signal Transduction

Signal transduction cascades are fundamental to cellular communication and response. The generation of diacylglycerol at the cell membrane is a critical event in many of these pathways. This process is typically initiated by the activation of phospholipase C (PLC) in response to extracellular stimuli. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), yielding two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate its downstream effectors.

This compound, with its two 17-carbon saturated fatty acid chains, mimics endogenous DAGs and can thus be used experimentally to probe these signaling events.

The Canonical Pathway: Protein Kinase C Activation

The most prominent targets of diacylglycerols are the conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1] The activation of these kinases is a multi-step process:

  • Recruitment to the Membrane: DAG, including synthetic analogs like this compound, binds to the C1 domain present in cPKC and nPKC isoforms.[1] This interaction increases the affinity of PKC for the plasma membrane, promoting its translocation from the cytosol.

  • Conformational Change: The binding of DAG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibitory constraint imposed by a pseudosubstrate region, exposing the active site of the kinase.[1]

  • Co-factor Dependency: For conventional PKC isoforms (α, β, and γ), full activation is also dependent on an increase in intracellular calcium concentration, which binds to the C2 domain of the kinase.[1] Novel PKC isoforms (δ, ε, η, and θ) are calcium-independent.[1]

  • Substrate Phosphorylation: Once activated, PKC phosphorylates a wide array of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular responses including proliferation, differentiation, apoptosis, and inflammation.

The signaling pathway can be visualized as follows:

PKC_Activation_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor (GPCR, RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (Membrane-Bound) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive recruits & activates Ca_Release->PKC_inactive co-activates (cPKC) PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Downstream_Substrates Downstream Substrates PKC_active->Downstream_Substrates phosphorylates Cellular_Response Cellular Response Downstream_Substrates->Cellular_Response

Diagram 1: Canonical Protein Kinase C (PKC) activation pathway initiated by an extracellular signal leading to the generation of diacylglycerol (DAG) and subsequent cellular responses.

Beyond Protein Kinase C: A Network of DAG Effectors

While PKC remains the most studied effector, diacylglycerols can also modulate other signaling proteins that possess C1 domains. This creates a complex and branched signaling network. Other potential targets include:

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream of PKC and are also directly activated by DAG.

  • Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), a distinct second messenger. This reaction also serves to terminate DAG-mediated signaling.[2]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors for Ras and Rap small G proteins, playing a crucial role in T-cell activation and other cellular processes.

  • Chimaerins: A family of Rac-GTPase activating proteins involved in cytoskeletal regulation.

  • Munc13 proteins: Essential for synaptic vesicle priming and neurotransmitter release.

The broader signaling network can be conceptualized as follows:

DAG_Signaling_Network DAG This compound PKC Protein Kinase C (cPKC, nPKC) DAG->PKC PKD Protein Kinase D DAG->PKD DGK Diacylglycerol Kinase DAG->DGK RasGRP RasGRP DAG->RasGRP Chimaerins Chimaerins DAG->Chimaerins Munc13 Munc13 DAG->Munc13 Downstream_PKC PKC Substrates PKC->Downstream_PKC Downstream_PKD PKD Substrates PKD->Downstream_PKD PA Phosphatidic Acid DGK->PA phosphorylates Downstream_Ras Ras/Rap Activation RasGRP->Downstream_Ras Downstream_Rac Rac-GTP Hydrolysis Chimaerins->Downstream_Rac Downstream_Munc13 Vesicle Priming Munc13->Downstream_Munc13 PA_Signaling PA Signaling PA->PA_Signaling Cell_Response_PKC Proliferation, etc. Downstream_PKC->Cell_Response_PKC Cell_Response_PKD Cell Migration, etc. Downstream_PKD->Cell_Response_PKD Cell_Response_Ras Gene Expression, etc. Downstream_Ras->Cell_Response_Ras Cell_Response_Rac Cytoskeletal Changes Downstream_Rac->Cell_Response_Rac Cell_Response_Munc13 Neurotransmission Downstream_Munc13->Cell_Response_Munc13

Diagram 2: The expanded signaling network of diacylglycerol (DAG), illustrating its interaction with multiple C1 domain-containing effector proteins.

Quantitative Data: A Comparative Perspective

ParameterActivatorPKC Isoform(s)Value/ObservationReference
Potency 1,2-Dipalmitoyl-sn-glycerol (B135180) (DPG)GeneralWeak activator[3]
Potency Unsaturated DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)GeneralPotent activators[4]
Cellular Effect 1,2-Dipalmitoyl-sn-glycerol (DPG)3T3L1-GLUT4myc adipocytesStimulated GLUT4 translocation[5]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of signaling pathways. Below are representative protocols for key assays used to study the effects of diacylglycerols.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of a compound to directly activate purified PKC to phosphorylate a substrate.

1. Preparation of Lipid Vesicles:

  • In a glass tube, combine this compound and phosphatidylserine (B164497) (PS) in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DAG:PS).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the tube under vacuum for at least 30 minutes to remove residual solvent.

  • Resuspend the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.

2. Kinase Reaction:

  • In a microcentrifuge tube, combine the kinase reaction buffer (containing MgCl2, CaCl2, and ATP), the prepared lipid vesicles, a PKC substrate (e.g., histone H1 or a specific peptide), and purified PKC enzyme.

  • For radioactive assays, [γ-³²P]ATP is included. For non-radioactive assays, a fluorescently labeled substrate or a phosphospecific antibody can be used for detection.

  • Initiate the reaction by adding the PKC enzyme or ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

3. Termination and Detection:

  • Stop the reaction by adding an equal volume of quenching buffer (e.g., containing EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, detect the phosphorylated substrate using a fluorometer, luminometer, or by Western blotting with a phosphospecific antibody.

PKC_Assay_Workflow start Start prepare_lipids Prepare Lipid Vesicles (DAG + PS) start->prepare_lipids setup_reaction Set up Kinase Reaction (Buffer, Substrate, ATP, PKC) prepare_lipids->setup_reaction incubate Incubate at 30°C setup_reaction->incubate terminate Terminate Reaction incubate->terminate detect Detect Phosphorylation terminate->detect analyze Analyze Data detect->analyze end End analyze->end

Diagram 3: A generalized workflow for an in vitro Protein Kinase C (PKC) activity assay.
Cellular PKC Translocation Assay

This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.

  • Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

  • Allow the cells to express the fusion protein for 24-48 hours.

2. Cell Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Dilute the stock solution in serum-free medium to the desired final concentrations.

  • Replace the growth medium of the transfected cells with the medium containing the diacylglycerol analog.

  • Incubate the cells for a specified time (e.g., 5-60 minutes) at 37°C.

3. Imaging and Analysis:

  • Visualize the subcellular localization of the fluorescently tagged PKC using a fluorescence microscope (confocal microscopy is recommended).

  • Capture images of the cells before and after treatment.

  • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Conclusion

This compound serves as a synthetic analog to probe the intricate and vital signaling pathways governed by diacylglycerols. Its primary mechanism of action is the activation of Protein Kinase C, a central node in cellular regulation. While likely a weaker activator compared to unsaturated DAGs, its utility lies in the ability to dissect the structural requirements for PKC activation and to explore the broader network of DAG effectors. The experimental protocols provided herein offer a framework for researchers to investigate the nuanced roles of this and other diacylglycerol species in health and disease, paving the way for the development of novel therapeutic interventions.

References

An In-depth Technical Guide on 1,2-Diheptadecanoyl-rac-glycerol: From Natural Occurrence to Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) containing two heptadecanoic acid chains. While not as prevalent as its even-chain counterparts, this molecule has been identified in biological systems and is gaining significant attention as a crucial internal standard for lipidomics research. This document details its known natural occurrence, sources, and its pivotal role in the accurate quantification of diacylglycerols by mass spectrometry. Furthermore, it outlines detailed experimental protocols for lipid extraction and analysis, and illustrates the canonical signaling pathway in which diacylglycerols participate.

Natural Occurrence and Sources

This compound, also known as DG(17:0/17:0), is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two molecules of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. While odd-chain fatty acids are less common in nature compared to even-chain fatty acids, they are endogenously produced and are present in various organisms.

The natural occurrence of this compound has been noted in specific metabolic contexts. For instance, a study on the regulation of lipid metabolism by cis-Palmitoleic Acid identified DAG(34:0, 17:0–17:0) as a diacylglycerol species involved in metabolic shunting pathways. This suggests that under certain physiological or pathological conditions, the synthesis and presence of this specific diacylglycerol can be modulated. The Human Metabolome Database also includes an entry for DG(17:0/17:0/0:0) (HMDB0093790), indicating its relevance to human metabolism.

Due to its relatively low natural abundance, this compound for research purposes is primarily obtained through chemical synthesis. It is commercially available from various chemical suppliers and is predominantly used as a high-purity internal standard for mass spectrometry-based lipidomics. Its synthetic nature ensures a stable and reliable source for analytical applications, free from the complexities of extraction from natural matrices.

Quantitative Data

The quantitative data available for this compound in biological samples is limited due to its low natural abundance. However, its application as an internal standard in lipidomics studies provides a context for its quantitative use. The following table summarizes its use as a standard in a lipidomics study.

Study ReferenceMatrixPurposeConcentration of Standard Mixture
Metabolomics Workbench Study ST001267Biological SamplesInternal Standard for MS-based lipid analysisPart of an internal lipid standard mixture

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate analysis of lipids begins with efficient extraction from the biological matrix. The Bligh & Dyer and Folch methods are two of the most widely used protocols for total lipid extraction.

3.1.1. Bligh & Dyer Method

This method is suitable for samples with high water content.

Materials:

  • Sample (e.g., 1 mL of cell suspension or tissue homogenate)

  • Chloroform (B151607):Methanol (1:2, v/v)

  • Chloroform

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

Procedure:

  • To 1 mL of the sample in a glass centrifuge tube, add 3.75 mL of the chloroform:methanol (1:2) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the lipid-containing phase to a new glass tube for subsequent analysis.

3.1.2. Folch Method

This method is a robust technique for the exhaustive extraction of lipids from tissues.

Materials:

  • Tissue sample (e.g., 1 gram)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer

  • Orbital shaker

  • Filtration apparatus or centrifuge

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize 1 gram of tissue in 20 mL of the chloroform:methanol (2:1) mixture.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.

  • Wash the collected liquid phase with 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution in a separatory funnel.

  • After gentle mixing, allow the phases to separate.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a vacuum using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.

Quantification of Diacylglycerols using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of various diacylglycerol species in a lipid extract.

Materials:

  • Total lipid extract (from 3.1)

  • This compound (internal standard, IS) stock solution (e.g., 1 mg/mL in chloroform:methanol 1:1)

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1).

    • Spike the resuspended lipid extract with a known amount of the this compound internal standard solution (e.g., to a final concentration of 1 µg/mL).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the spiked sample onto the C18 column.

      • Use a gradient elution to separate the different lipid species. A typical gradient might be: 0-2 min, 40% B; 2-20 min, ramp to 100% B; 20-25 min, hold at 100% B; 25.1-30 min, return to 40% B for equilibration.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode with ESI.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify the diacylglycerol species. For each DAG, monitor the transition from the precursor ion ([M+NH4]+) to a specific product ion (corresponding to the neutral loss of a fatty acid).

      • For the internal standard (DG 17:0/17:0), the precursor ion would be m/z 614.9 and a characteristic product ion would result from the neutral loss of one of the C17:0 fatty acids.

  • Data Analysis:

    • Integrate the peak areas for each endogenous diacylglycerol species and the this compound internal standard.

    • Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard, using a calibration curve if absolute quantification is required.

Mandatory Visualizations

Signaling Pathway

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptor (GPCR) G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Recruits & Activates Substrate_P Phosphorylated Substrates PKC_mem->Substrate_P Phosphorylates Ligand Ligand Ligand->GPCR Binds G_protein->PLC Activates PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->PKC_mem Co-activates Cell_Response Cellular Response Substrate_P->Cell_Response Leads to

Caption: Canonical Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC) activation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of diacylglycerols from a biological sample using this compound as an internal standard.

Lipidomics_Workflow start Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction spiking Spike with This compound (Internal Standard) extraction->spiking lc_separation LC Separation (Reversed-Phase) spiking->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Ratio to Internal Standard) data_processing->quantification end Quantitative Lipid Profile quantification->end

Caption: Experimental workflow for quantitative diacylglycerol analysis.

Conclusion

This compound, while a minor component of the natural lipidome, serves an indispensable role in modern lipidomics. Its unique odd-chain structure makes it an ideal internal standard for the accurate and precise quantification of a wide range of diacylglycerol species by mass spectrometry. Understanding the appropriate experimental protocols for its use, from lipid extraction to data analysis, is crucial for researchers in lipid biology and drug development. The continued application of this and other odd-chain lipid standards will undoubtedly contribute to a more quantitative understanding of the complex roles of lipids in health and disease.

Methodological & Application

Application Notes and Protocols for 1,2-Diheptadecanoyl-rac-glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol, also known as DG(17:0/17:0/0:0), is a synthetic diacylglycerol (DAG) that contains two heptadecanoic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1] As a member of the diacylglycerol family, it is a crucial lipid second messenger involved in a variety of cellular signaling pathways.[2][3] The primary and most well-documented role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[4][5][6]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments. While specific protocols for this particular diacylglycerol are not extensively documented in published literature, the following protocols and recommendations are based on established methodologies for structurally similar diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) and 1,2-dioleoyl-rac-glycerol. It is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data from studies using other common diacylglycerol analogs to provide a reference for expected effective concentrations in cell culture.

CompoundCell TypeEffective Concentration RangeObserved EffectReference
1,2-dioctanoyl-s,n-glycerol (diC8)Embryonic chicken spinal cord explants5 µMStimulated neurite outgrowth[7]
1,2-dioctanoyl-s,n-glycerol (diC8)Embryonic chicken spinal cord explants30-60 µMReduced neurite outgrowth, induced growth cone collapse[7]
1,2-dioctanoyl-glycerol (diC8)MCF-7 human breast cancer cells43 µg/mlTransient translocation of PKC, inhibition of cell proliferation[8]

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by this compound is the activation of conventional and novel PKC isoforms. This occurs at the plasma membrane and leads to the phosphorylation of a wide array of downstream protein substrates, ultimately regulating various cellular functions.

PKC_Activation_Pathway General PKC Activation Pathway by Diacylglycerol ext_signal External Signal (e.g., Growth Factor, Hormone) receptor Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates substrates Downstream Substrates pkc->substrates phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) substrates->response

Caption: General PKC activation pathway initiated by diacylglycerol.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound treat_cells Treat Cells with Varying Concentrations of the Compound prep_stock->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation pkc_assay PKC Activation Assay (e.g., Western Blot for p-PKC) incubation->pkc_assay cell_assay Cellular Assays (e.g., Proliferation, Apoptosis) incubation->cell_assay data_analysis Data Analysis and Interpretation pkc_assay->data_analysis cell_assay->data_analysis

Caption: A typical workflow for cell culture experiments.

Experimental Protocols

1. Preparation of Stock Solution

This compound is a solid at room temperature and is lipophilic. A stock solution in an organic solvent is necessary for its use in aqueous cell culture media. Based on solubility data for similar diacylglycerols, Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended solvents.

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO or 200 proof ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage.

2. General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells in culture with this compound.

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium

    • This compound stock solution

    • Vehicle control (DMSO or ethanol)

  • Procedure:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.

    • The following day, or when cells have reached the desired confluency, prepare the treatment media.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the stock solution in pre-warmed medium to achieve the final desired working concentrations. It is crucial to add the stock solution to the medium and mix immediately to ensure even dispersion and minimize precipitation. A suggested starting range for a dose-response experiment is 1-100 µM.

    • Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the diacylglycerol treatment.

    • Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.

    • Incubate the cells for the desired time period (e.g., for short-term signaling studies, 5-60 minutes; for long-term cellular effects, 24-72 hours).

    • Following incubation, proceed with the desired downstream analysis.

3. Protocol for Assessing PKC Activation by Western Blot

A common method to assess PKC activation is to measure the phosphorylation of PKC isoforms or their downstream substrates.

  • Materials:

    • Treated and control cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-PKC (pan), anti-PKC (total), and an antibody for a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC isoform overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for total PKC and the loading control to ensure equal protein loading.

Concluding Remarks

This compound serves as a valuable tool for investigating the roles of diacylglycerol-mediated signaling pathways in various cellular contexts. The protocols provided herein offer a solid foundation for initiating these studies. However, due to the compound- and cell-type-specific nature of cellular responses, optimization of concentrations, incubation times, and downstream assays is essential for obtaining robust and reproducible results. Researchers are encouraged to consult the literature for studies on similar diacylglycerol analogs to further refine their experimental design.

References

Standard Protocol for the Mass Spectrometry Analysis of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a diacylglycerol (DAG) containing two C17:0 fatty acyl chains. Diacylglycerols are critical lipid molecules that function as second messengers in a variety of cellular signaling pathways, most notably activating protein kinase C (PKC). The accurate quantification of specific DAG species is essential for understanding their role in cellular processes and their implications in disease states. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for lipid analysis.

Signaling Pathway of Diacylglycerol

Diacylglycerols are key components of signal transduction pathways. A simplified representation of the canonical DAG signaling pathway is illustrated below. The activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream protein substrates, leading to a wide array of cellular responses, including proliferation, differentiation, and apoptosis.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor (GPCR/RTK) Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Target_Protein Target Protein PKC_active->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Target Protein Target_Protein->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response Ca_Release Ca²⁺ Release IP3->Ca_Release

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from biological samples involves several key steps: sample preparation including lipid extraction and purification, followed by LC-MS/MS analysis and subsequent data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction SPE Solid-Phase Extraction (SPE) (Isolate DAGs) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction (Modified Folch Method)

This protocol describes a standard liquid-liquid extraction for total lipids from a biological matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or ~20 mg tissue homogenate)

  • Internal Standard (e.g., 1,2-dipentadecanoyl-rac-glycerol)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of the internal standard.

  • Add 2 mL of methanol and vortex for 1 minute to precipitate proteins.

  • Add 4 mL of chloroform and vortex for 2 minutes.

  • Add 1.5 mL of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 500 µL of hexane (B92381) for solid-phase extraction.

Sample Preparation: Solid-Phase Extraction (SPE) for Diacylglycerol Isolation

This protocol is for the isolation of the diacylglycerol fraction from the total lipid extract using an aminopropyl-bonded silica (B1680970) sorbent.

Materials:

  • Reconstituted total lipid extract in hexane

  • Aminopropyl SPE cartridges (e.g., 500 mg, 3 mL)

  • Hexane

  • Ethyl acetate (B1210297)

  • SPE vacuum manifold

  • Glass collection tubes

Procedure:

  • Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through it. Do not allow the cartridge to go dry.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute non-polar lipids like triacylglycerols. Discard this eluate.

  • Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v) into a clean glass collection tube.

  • Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

  • Reconstitute the dried diacylglycerol extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions. The molecular weight of this compound (C37H72O5) is 597.0 g/mol . Common adducts in positive ESI mode are the sodium adduct [M+Na]+ and the ammonium adduct [M+NH4]+. The primary fragmentation pathway in collision-induced dissociation (CID) is the neutral loss of one of the fatty acyl chains.

AnalytePrecursor Ion AdductPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss
This compound[M+Na]⁺620.5349.3Heptadecanoic acid (C17H34O2)
This compound[M+NH₄]⁺615.6329.3Heptadecanoic acid + NH₃
Internal Standard (Example)
1,2-Dipentadecanoyl-rac-glycerol[M+Na]⁺564.5321.3Pentadecanoic acid (C15H30O2)
1,2-Dipentadecanoyl-rac-glycerol[M+NH₄]⁺559.5301.3Pentadecanoic acid + NH₃

Note: m/z values are monoisotopic and may vary slightly depending on instrument calibration.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in biological samples using LC-MS/MS. The detailed steps for sample preparation, including lipid extraction and solid-phase extraction, ensure the isolation of the diacylglycerol fraction with high purity. The specified LC-MS/MS parameters allow for the sensitive and specific detection of the target analyte. Adherence to this protocol will enable researchers to obtain high-quality, reproducible data, facilitating a deeper understanding of the role of this specific diacylglycerol species in biological systems.

Application Notes and Protocols for the Quantification of Cellular 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of cellular 1,2-diheptadecanoyl-rac-glycerol, a specific diacylglycerol (DAG) molecule. The protocols outlined below are designed for accurate and reproducible measurements, which are crucial for understanding lipid signaling and for the development of therapeutic agents targeting these pathways.

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The transient accumulation of DAG in cellular membranes, often triggered by stimuli that activate phospholipase C, leads to the activation of downstream effector proteins like protein kinase C (PKC).[1] Given their central role in signaling, the precise quantification of specific DAG molecular species, such as this compound, is essential for elucidating their physiological and pathological functions.

The quantification of DAGs presents analytical challenges due to their low abundance, lack of a permanent charge, and the complexity of isobaric species.[3][4] Modern mass spectrometry-based lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific quantification of individual DAG molecules.[5]

Experimental Protocols

Cellular Lipid Extraction

A robust lipid extraction method is the foundation for accurate DAG quantification. The Bligh and Dyer method is a classic and widely used protocol for total lipid extraction.[6]

Materials:

Protocol:

  • Cell Harvesting: Wash approximately 2 x 10^6 cells with ice-cold PBS.

  • Lipid Extraction: Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (typically a 1:2 v/v ratio).

  • Phase Separation: Add chloroform and deionized water to induce phase separation, resulting in a lower organic phase containing the lipids and an upper aqueous phase.

  • Lipid Collection: Carefully collect the lower organic phase.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the specific and sensitive quantification of this compound. This protocol utilizes a reverse-phase C8 column for separation.

Materials:

  • UPLC-compatible LC system

  • High-resolution mass spectrometer (e.g., Exactive)

  • C8 reversed-phase column (e.g., 100 mm × 2.1 mm × 1.7 µm)

  • Mobile Phase A: Acetonitrile/Isopropanol/Water mixture

  • Mobile Phase B: Appropriate organic solvent mixture for gradient elution

  • This compound standard

  • Internal Standard (e.g., 1,3-stearoyl-2-OH-sn-glycerol d5)[7]

Protocol:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable buffer (e.g., Buffer B as described by Hummel et al., 2011).[7]

  • Injection: Inject a small volume (e.g., 2 µL) of the reconstituted sample onto the C8 column.[7]

  • Chromatographic Separation: Perform a gradient elution to separate the different lipid species.

  • Mass Spectrometry Detection: Detect the DAG species in positive ion mode as [M+Na]+ adducts.[7]

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.[7]

    • Normalize the signal of the target analyte to the signal of the internal standard to correct for variations in sample preparation and instrument response.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of DAGs by LC-MS.

ParameterValueReference
Column C8 reversed-phase (100 mm × 2.1 mm × 1.7 µm)[7]
Detection Mode Positive ion mode ([M+Na]+)[7]
Internal Standard 1,3-stearoyl-2-OH-sn-glycerol d5[7]
Limit of Detection 0.01–0.05 pg/µl[7]
Limit of Quantification 0.1–0.5 pg/µl[7]

Alternative Method: DAG Kinase Assay

For laboratories not equipped with a mass spectrometer, a radioactive enzymatic assay using DAG kinase can be employed to measure total sn-1,2-diacylglycerol levels.[1]

Principle: This assay measures the conversion of DAG to phosphatidic acid (PA) by DAG kinase, incorporating a radiolabeled phosphate (B84403) group from [γ-32P]ATP or [γ-33P]ATP.[1] The radiolabeled PA is then separated by thin-layer chromatography (TLC) and quantified.

A detailed protocol for the DAG kinase assay can be found in publications by Strijbis et al. (2013) and Preiss et al. (1986).[1][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing CellCulture Cell Culture & Harvest LipidExtraction Lipid Extraction (Bligh & Dyer) CellCulture->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution Dried Lipid Extract LC_Separation UPLC Separation (C8 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Positive Ion Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard & Calibration Curve) MS_Detection->Quantification Raw Data DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: Workflow for cellular this compound quantification.

Diacylglycerol Signaling Pathway

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream phosphorylates targets PA Phosphatidic Acid (PA) DGK->PA produces PA->Downstream modulates signaling Stimulus External Stimulus (e.g., Hormone, Growth Factor) Stimulus->Receptor

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Application Notes and Protocols for the Analysis of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 1,2-Diheptadecanoyl-rac-glycerol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the quantification and identification of this diacylglycerol in various matrices, supporting research in lipidomics, drug development, and cellular signaling.

Introduction to this compound

This compound is a diacylglycerol (DAG) containing two heptadecanoic acid (C17:0) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a diacylglycerol, it can play a role as a second messenger in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC). The analysis of specific DAGs like this one is essential for understanding their metabolic fate and signaling functions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of diacylglycerols without the need for derivatization, particularly when coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) Detector. Reversed-phase chromatography is the most common approach for separating DAG species based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC with CAD or ELSD

This protocol is designed for the quantification of this compound using a reversed-phase HPLC system.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase.

  • Sample Extraction (from biological matrices):

    • Homogenize the sample (e.g., cell pellet, tissue) in a suitable solvent system like chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B Isopropanol
Gradient Isocratic or gradient elution can be optimized. A starting point is 80% A and 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
CAD Settings Follow manufacturer's recommendations for gas pressure and evaporation temperature.
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min.

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantify the analyte by constructing a calibration curve using the peak areas of the standards.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance data for the HPLC analysis of diacylglycerols using universal detectors.

ParameterTypical Value Range
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 1-10 ng on column
Limit of Quantitation (LOQ) 5-30 ng on column
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and specificity for the analysis of diacylglycerols. However, due to their low volatility, derivatization is a mandatory step to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether.

Experimental Protocol: GC-MS with Silylation

This protocol details the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standards and extract samples as described in the HPLC section. The final dried lipid extract should be used for derivatization.

  • Silylation Procedure:

    • To the dried lipid extract or a known amount of standard in a reaction vial, add 100 µL of a silylating agent mixture, typically BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Add a suitable solvent such as pyridine (B92270) or acetonitrile (50 µL).

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Splitless injection (1 µL).
Injector Temperature 280 °C
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 320 °C, hold for 10 min.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 50-800

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments of the silylated diacylglycerol.

  • For quantification, use a suitable internal standard (e.g., a deuterated diacylglycerol) and create a calibration curve.

Quantitative Data Summary (GC-MS)

The following table presents expected performance characteristics for the GC-MS analysis of derivatized diacylglycerols.

ParameterTypical Value Range
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1-1 pg on column
Limit of Quantitation (LOQ) 0.5-5 pg on column
Precision (%RSD) < 10%
Accuracy (% Recovery) 85-115%

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Biological Sample or Standard Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path HPLC HPLC Separation Extraction->HPLC GCMS GC-MS Separation Derivatization->GCMS Detector CAD / ELSD / RI HPLC->Detector MS Mass Spectrometry GCMS->MS Data Data Analysis & Quantification Detector->Data MS->Data

General workflow for HPLC and GC-MS analysis.
Diacylglycerol Signaling Pathway

This compound, as a diacylglycerol, is expected to participate in the canonical DAG signaling pathway, which involves the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates substrate Substrate Proteins pkc->substrate phosphorylates response Cellular Response (e.g., proliferation, differentiation) substrate->response

Canonical diacylglycerol (DAG) signaling pathway.

Metabolism of Heptadecanoic Acid

The heptadecanoic acid moieties of this compound are metabolized via beta-oxidation of odd-chain fatty acids. This process yields acetyl-CoA and a final three-carbon unit, propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.

Heptadecanoic_Acid_Metabolism DAG This compound Lipase Lipase DAG->Lipase Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Lipase->Heptadecanoic_Acid hydrolyzes to Beta_Oxidation Beta-Oxidation Spiral Heptadecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x7) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA converted to Succinyl_CoA->TCA_Cycle

Metabolic fate of heptadecanoic acid from DAG.

Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog containing two heptadecanoic acid (17:0) saturated fatty acid chains. As a DAG analog, it mimics the endogenous second messenger, sn-1,2-diacylglycerol, which is a crucial activator of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C (PKC). The activation of PKC is a pivotal event in a myriad of cellular signaling pathways, regulating fundamental processes such as cell proliferation, differentiation, apoptosis, and gene expression. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and cardiovascular disorders, making PKC a significant target for therapeutic intervention.

These application notes provide a comprehensive guide for the use of this compound to activate PKC in both in vitro and cell-based assays. Detailed protocols for solubilization, storage, and various methods to assess PKC activation are provided to aid researchers in their investigations of PKC signaling.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Synonyms DG(17:0/17:0/0:0), 1,2-Diheptadecanoin--INVALID-LINK--
Molecular Formula C₃₇H₇₂O₅--INVALID-LINK--
Molecular Weight 597.0 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Formulation A solid--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥ 4 years (as a solid)--INVALID-LINK--
Solubility Data for a Related Diacylglycerol (1,2-Dipentadecanoyl-rac-glycerol)
SolventSolubility
DMF20 mg/mL
DMSO30 mg/mL
Ethanol0.25 mg/mL
PBS (pH 7.2)0.7 mg/mL
Comparative Potency of Diacylglycerol Analogs on PKC Activation

Note: Specific EC₅₀ values for this compound are not widely reported in the literature. The potency of DAGs is dependent on the fatty acid chain length and degree of saturation. Saturated DAGs are generally less potent than unsaturated DAGs. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Diacylglycerol AnalogPKC Isoform(s)Reported Effective ConcentrationReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCβI, PKCγPotent activator in the nM to low µM range--INVALID-LINK--
1,2-Dioctanoyl-sn-glycerol (DOG)PKCδ10 µM in cellular assays--INVALID-LINK--
1,2-Dioleoyl-rac-glycerolMyoblasts50 µM--INVALID-LINK--

Signaling Pathway

The activation of conventional and novel PKC isoforms by this compound at the plasma membrane initiates a signaling cascade that results in the phosphorylation of a wide array of downstream substrate proteins, leading to the regulation of various cellular processes.

PKC_Activation_Pathway PKC Activation by this compound cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_analog 1,2-Diheptadecanoyl- rac-glycerol PIP2->DAG_analog Mimics PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocates to Membrane Substrate_unphos Substrate Protein PKC_active->Substrate_unphos Phosphorylates DAG_analog->PKC_inactive Recruits and Activates Receptor Gq-coupled Receptor/ Receptor Tyrosine Kinase Receptor->PLC Activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds Substrate_phos Phosphorylated Substrate Protein Substrate_unphos->Substrate_phos Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Substrate_phos->Cellular_Response Leads to

Caption: PKC signaling pathway initiated by a diacylglycerol analog.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a stock solution by dissolving the solid in anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution, dissolve 5.97 mg in 1 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be required.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: In Vitro PKC Kinase Assay (Radiometric)

This assay measures the transfer of ³²P from [γ-³²P]ATP to a PKC substrate.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., Histone H1 or a specific peptide substrate)

  • This compound stock solution

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: a. In a glass tube, mix this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction: a. In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme. b. For a negative control, prepare a reaction mixture without the lipid vesicles.

  • Initiate the Reaction: a. Start the reaction by adding [γ-³²P]ATP. b. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction and Quantify: a. Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. b. Immerse the phosphocellulose paper in 0.75% phosphoric acid and wash extensively to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated ³²P using a scintillation counter.

Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation in Cells

This protocol assesses the phosphorylation of a known PKC substrate in cells treated with this compound.

Materials:

  • Cultured cells

  • This compound stock solution

  • Serum-free cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated PKC substrate

  • Primary antibody for the total PKC substrate (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Starve cells in serum-free medium for 2-4 hours. c. Treat cells with varying concentrations of this compound (a dose-response is recommended, e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO or DMF).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST. d. Incubate the membrane with the primary antibody against the phosphorylated substrate. e. Incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip and re-probe the membrane with an antibody against the total substrate for a loading control.

Protocol 4: PKC Translocation Assay by Immunofluorescence

This method visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: a. Treat cells grown on coverslips with this compound as described in Protocol 3.

  • Immunostaining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with permeabilization buffer. c. Block with blocking buffer. d. Incubate with the primary antibody against the PKC isoform. e. Incubate with the fluorescently-labeled secondary antibody. f. Counterstain nuclei with DAPI.

  • Imaging: a. Mount the coverslips on microscope slides. b. Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Compare the localization in treated versus untreated cells.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Assessing PKC Activation cluster_prep Preparation cluster_assays Assessment of PKC Activation Prepare_DAG Prepare 1,2-Diheptadecanoyl- rac-glycerol Stock Solution Treatment Treatment with This compound (Dose-Response and Time-Course) Prepare_DAG->Treatment Culture_Cells Culture Cells or Purify PKC Enzyme Culture_Cells->Treatment Kinase_Assay In Vitro Kinase Assay (Substrate Phosphorylation) Treatment->Kinase_Assay Western_Blot Western Blot (Substrate Phosphorylation in Cells) Treatment->Western_Blot Translocation_Assay Immunofluorescence/ Microscopy (PKC Translocation) Treatment->Translocation_Assay Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Translocation_Assay->Data_Analysis

Caption: A generalized workflow for studying PKC activation.

Application Notes and Protocols for In Vitro Enzyme Assays Using 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) that serves as a crucial substrate for the in vitro characterization of diacylglycerol kinases (DGKs). DGKs are a family of enzymes that play a pivotal role in cellular signaling by phosphorylating DAG to produce phosphatidic acid (PA).[1][2][3][4] This enzymatic conversion terminates DAG-mediated signaling pathways, which involve key proteins like protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs), while simultaneously initiating PA-dependent signaling cascades.[2] Given their central role in regulating cellular processes such as cell proliferation, immune responses, and metabolism, DGKs are significant targets for drug discovery in therapeutic areas including oncology and immunology.[1][3]

These application notes provide detailed protocols for robust and reproducible in vitro DGK assays using this compound. The methodologies described are suitable for enzyme characterization, inhibitor screening, and kinetic analysis.

Principle of the Assay

The in vitro diacylglycerol kinase assay is based on the quantification of the enzymatic phosphorylation of this compound by a DGK enzyme in the presence of ATP. The activity of the enzyme can be measured using two primary methods: a radiometric assay that detects the incorporation of radiolabeled phosphate (B84403) into the lipid substrate, or a more common and less hazardous coupled-enzyme fluorometric assay.

The coupled-enzyme assay involves two subsequent enzymatic reactions. First, the DGK phosphorylates this compound to generate phosphatidic acid (PA). In the second step, a lipase (B570770) is added to hydrolyze PA, producing glycerol-3-phosphate. This product is then oxidized by glycerol-3-phosphate oxidase (GPO) to generate hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe, where the fluorescence intensity is directly proportional to the amount of PA produced, and thus to the DGK activity.[5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of diacylglycerol kinase and the general experimental workflow for the in vitro assay.

DGK_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA produces mTOR mTOR PA->mTOR activates Raf1 Raf-1 PA->Raf1 activates Downstream1 Downstream Signaling PKC->Downstream1 RasGRP->Downstream1 Downstream2 Downstream Signaling mTOR->Downstream2 Raf1->Downstream2

Caption: Simplified Diacylglycerol Kinase (DGK) Signaling Pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Dispense_Substrate Dispense Substrate Mix (this compound) Prepare_Reagents->Dispense_Substrate Add_Enzyme Add DGK Enzyme or Test Compound Dispense_Substrate->Add_Enzyme Incubate_DGK Incubate (DGK Reaction) 37°C, 30-60 min Add_Enzyme->Incubate_DGK Add_Lipase Add Lipase Solution Incubate_DGK->Add_Lipase Incubate_Lipase Incubate (Lipase Reaction) 37°C, 30 min Add_Lipase->Incubate_Lipase Add_Detection Add Detection Mix (GPO & Fluorometric Probe) Incubate_Lipase->Add_Detection Incubate_Detection Incubate (Detection) RT, 10-15 min Add_Detection->Incubate_Detection Read_Fluorescence Read Fluorescence (Ex/Em = 530-560/585-595 nm) Incubate_Detection->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Coupled Fluorometric DGK Assay.

Experimental Protocols

Protocol 1: Coupled Fluorometric Diacylglycerol Kinase Assay

This protocol is adapted from commercially available DGK assay kits and provides a non-radioactive method for measuring DGK activity.

Materials and Reagents:

  • Purified or recombinant DGK enzyme

  • This compound (Substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Detergent (e.g., Triton X-100 or octyl β-D-glucopyranoside)

  • Lipase Solution

  • Enzyme Mixture (containing Glycerol-3-Phosphate Oxidase)

  • Fluorometric Probe

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer and store on ice.

    • Prepare a stock solution of this compound in an organic solvent such as ethanol (B145695) or DMSO. Due to the hydrophobic nature of long-chain DAGs, they require a carrier for solubilization in aqueous assay buffers.

    • Prepare a working substrate solution by creating mixed micelles. Dry down the required amount of the this compound stock solution under a stream of nitrogen and resuspend in Kinase Assay Buffer containing a detergent (e.g., 1 mM Triton X-100). Sonicate briefly to ensure homogeneity.

    • Prepare ATP solution in water.

    • Prepare working solutions of DGK enzyme in Kinase Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 20 µL of the substrate solution (this compound micelles).

    • Add 10 µL of Kinase Assay Buffer.

    • To initiate the reaction, add 10 µL of the DGK enzyme solution or a test compound for inhibitor screening. For a negative control, add 10 µL of Kinase Assay Buffer without the enzyme.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Following the incubation, add 40 µL of Lipase Solution to each well to hydrolyze the phosphatidic acid produced.

    • Incubate the plate at 37°C for an additional 30 minutes.

    • Prepare the Detection Enzyme Mixture containing the Fluorometric Probe according to the manufacturer's instructions.

    • Add 50 µL of the Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control (no enzyme) from all experimental readings.

    • The DGK activity is proportional to the fluorescence signal. For quantitative analysis, a standard curve can be generated using known concentrations of phosphatidic acid.

Protocol 2: Radiometric Diacylglycerol Kinase Assay

This protocol is a classic method for measuring DGK activity and is highly sensitive. It requires the use of radioactive materials and appropriate safety precautions.

Materials and Reagents:

  • Purified or recombinant DGK enzyme

  • This compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (as in Protocol 1)

  • Detergent (e.g., Triton X-100)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Chloroform:Acetone:Methanol:Acetic Acid:Water, 50:20:10:10:5, v/v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles of this compound and detergent as described in Protocol 1.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the Kinase Assay Buffer, the prepared substrate, and the DGK enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 37°C for 10-30 minutes, ensuring the reaction remains in the linear range.

  • Lipid Extraction and Analysis:

    • Terminate the reaction by adding the termination solution.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the chromatogram using the TLC developing solvent to separate the radiolabeled phosphatidic acid from unreacted [γ-³²P]ATP.

    • Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager.

    • To quantify, scrape the silica (B1680970) corresponding to the phosphatidic acid spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of phosphatidic acid produced based on the specific activity of the [γ-³²P]ATP.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical DGK isoform using this compound as a substrate. This data is for exemplary purposes to demonstrate how results can be presented.

Table 1: Illustrative Kinetic Parameters of a DGK Isoform

SubstrateKm (µM)Vmax (nmol/min/mg)
This compound15085
1,2-Dioleoyl-sn-glycerol (for comparison)120110

Table 2: Illustrative IC₅₀ Values of Known DGK Inhibitors

InhibitorIC₅₀ (µM)
R590225.2
R599492.8
Compound X15.7

Conclusion

The protocols detailed in these application notes provide a framework for the reliable in vitro assessment of diacylglycerol kinase activity using this compound. The choice between the coupled fluorometric and radiometric assay will depend on the specific experimental needs and available laboratory resources. These assays are valuable tools for academic research into DGK function and for industrial high-throughput screening of potential therapeutic inhibitors.

References

Effective Delivery of 1,2-Diheptadecanoyl-rac-glycerol to Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) that serves as a valuable tool for investigating a multitude of cellular processes. As a stable analog of endogenous second messenger DAG, it can be delivered to cultured cells to activate downstream signaling pathways, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. Dysregulation of PKC signaling is implicated in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders, making this compound a key compound in drug discovery and basic research.

These application notes provide detailed protocols for the effective delivery of this compound to cultured cells, ensuring high bioavailability and reproducible results. Methodologies for both solvent-based delivery and complexation with bovine serum albumin (BSA) are presented, along with protocols for assessing the biological activity through PKC activation assays.

Data Presentation

Solubility of Diacylglycerol Analogs
SolventSolubility of 1,2-Dipentadecanoyl-rac-glycerol
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol (B145695)0.25 mg/mL
PBS (pH 7.2)0.5 mg/mL

Data sourced from manufacturer's technical information for 1,2-Dipentadecanoyl-rac-glycerol.

Recommended Working Concentrations of Diacylglycerol Analogs

The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific biological endpoint being measured. The following table provides a range of effective concentrations for other cell-permeable diacylglycerol analogs that can be used as a starting point for optimization.

Diacylglycerol AnalogCell TypeEffective Concentration RangeObserved EffectReference
1,2-Dioctanoyl-sn-glycerol (diC8)Neuronal cultures5 µM - 60 µMStimulation or reduction of neurite outgrowth[1]
1,2-Dioctanoyl-sn-glycerol (diC8)T lymphocytes0.5 µM - 2.5 µMCytosolic alkalinization[2]
1,2-Dioctanoyl-sn-glycerol (diC8)GH3 pituitary cells3 µg/mL - 30 µg/mLStimulation of phosphatidylcholine synthesis[3]
1,2-DOGPancreatic islets100 µMIncreased insulin (B600854) secretion[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent for subsequent dilution in cell culture medium.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the lipid. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for longer-term storage.

Protocol 2: Delivery of this compound to Cultured Cells using an Organic Solvent Stock

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Cultured cells in appropriate multi-well plates or flasks

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Directly before treating the cells, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO or ethanol) to the cell culture medium. The final solvent concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 3: Preparation of this compound-BSA Complex

For sensitive cell lines or long-term experiments, complexing the lipid with fatty acid-free Bovine Serum Albumin (BSA) can improve its stability and delivery in culture.[5][6][7]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile conical tubes

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C to aid dissolution.

  • Aliquot BSA: In a sterile conical tube, add the required volume of the 10% BSA solution.

  • Add Lipid Stock: While vortexing the BSA solution gently, slowly add the desired amount of the this compound stock solution in ethanol. The molar ratio of fatty acid to BSA can be varied, with a common starting point being 5:1.[6]

  • Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to allow for complex formation.[7]

  • Dilution in Medium: The resulting this compound-BSA complex can then be diluted to the final working concentration in complete cell culture medium.

Protocol 4: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general method to assess the activation of PKC in cell lysates following treatment with this compound.

Materials:

  • Treated and control cell lysates

  • PKC assay kit (commercial kits are recommended and typically include a specific PKC substrate peptide, ATP, and reaction buffers)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure (based on a radioactive assay format):

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (containing the PKC enzyme), the PKC substrate peptide, and the lipid activator solution (which may contain phosphatidylserine (B164497) as a cofactor).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately wash the P81 papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. Increased radioactivity in samples from this compound-treated cells compared to controls indicates PKC activation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_delivery Delivery to Cultured Cells cluster_analysis Analysis of Cellular Response weigh Weigh this compound dissolve Dissolve in Organic Solvent (DMSO/Ethanol) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Pre-warmed Culture Medium store->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate lyse Lyse Cells incubate->lyse assay Perform PKC Activity Assay lyse->assay analyze Analyze Results assay->analyze

Caption: Experimental workflow for delivering this compound.

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling dag This compound (Exogenous DAG) pkc_active Active PKC (Membrane-bound) dag->pkc_active Translocation & Activation pkc_inactive Inactive PKC (Cytosol) phosphorylation Phosphorylation pkc_active->phosphorylation Catalyzes substrates Substrate Proteins response Cellular Responses (e.g., Proliferation, Differentiation) substrates->response Leads to phosphorylation->substrates

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

References

Application Notes and Protocols for 1,2-Diheptadecanoyl-rac-glycerol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two heptadecanoic acid chains. As a stable, saturated DAG, it is a valuable tool in lipid research and drug development, particularly in studies involving lipid signaling pathways. Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and the integrity of the compound. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.

Physicochemical Properties and Storage

This compound is a solid at room temperature.[1] For long-term stability, it should be stored at -20°C, where it is stable for at least four years.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H72O5[1]
Formula Weight597.0[1]
Physical StateSolid[1]
Storage Temperature-20°C[1][2][3]
Stability≥ 4 years at -20°C[1][2][3]

Preparation of Stock Solutions

Table 2: Solubility of Structurally Similar Diacylglycerols

CompoundSolventSolubilityReference
1,2-O-Dihexadecyl-rac-glycerolDMF20 mg/ml[4]
DMSO5 mg/ml[4]
Ethanol (B145695)30 mg/ml[4]
1,2-Dipentadecanoyl-rac-glycerolDMF20 mg/ml[3][5]
DMSO30 mg/ml[3][5]
Ethanol0.25 mg/ml[3][5]
1,2-Dihexanoyl-sn-glycerolDMSO~7 mg/ml[6]
DMF~20 mg/ml[6]

Based on this data, DMF and DMSO are recommended as primary solvents for preparing high-concentration stock solutions of this compound.

Protocol for Preparation of a 10 mg/mL Stock Solution in DMF

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Sterile glass vial with a PTFE-lined cap

  • Vortex mixer

  • Warming bath or block (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile glass vial. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the solid.

  • Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly. Gentle warming (to 37°C) may aid in dissolution. Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C in tightly sealed aliquots to minimize freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution A Weigh solid this compound B Add appropriate volume of organic solvent (e.g., DMF) A->B C Vortex to dissolve B->C H Incomplete Dissolution C->H D Gentle warming if necessary D->C E Visually inspect for complete dissolution F Aliquot into sterile tubes E->F G Store at -20°C F->G H->D Yes H->E No

Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.

Application in Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). Exogenously supplied DAGs like this compound can be used to mimic the endogenous signaling cascade initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

G Simplified PKC Activation Pathway cluster_0 Cell Membrane cluster_1 Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Receptor GPCR / RTK Activation Receptor->PLC ExoDAG This compound (Exogenous) ExoDAG->PKC_inactive Mimics endogenous DAG

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diheptadecanoyl-rac-glycerol. The following information will help you overcome its inherent low solubility in aqueous buffers to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous experimental buffer?

A1: this compound is a diacylglycerol (DAG) with two long C17 fatty acid chains, making it highly lipophilic and practically insoluble in water and aqueous buffers like PBS. Direct addition to your buffer will result in a non-homogenous mixture with poor bioavailability for your assay.

Q2: What is the recommended method for preparing a working solution of this compound for cell-based assays or in vitro experiments?

A2: The recommended method involves a two-step process. First, prepare a concentrated stock solution in an appropriate organic solvent. Second, create a fine aqueous dispersion of this stock solution in your final buffer. This is typically achieved by forming lipid vesicles (liposomes) or micelles.

Q3: My this compound solution appears cloudy or has visible precipitates after adding it to my aqueous buffer. What should I do?

A3: Cloudiness or precipitation indicates that the diacylglycerol is not properly dispersed. This can happen if the concentration in the final aqueous solution is too high, or if the dispersion method was not effective. Refer to the troubleshooting guide below for steps to resolve this issue.

Q4: Can I use detergents to solubilize this compound?

A4: Yes, non-ionic detergents can be used to create mixed micelles containing the diacylglycerol.[1][2] The detergent concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[1][3] However, it is crucial to consider the potential effects of the detergent on your specific experimental system, as detergents can disrupt cell membranes and interfere with certain assays.[4][5]

Q5: What is the primary application of this compound in research?

A5: As a diacylglycerol, this compound is primarily used as an activator of Protein Kinase C (PKC).[6][7] It mimics the endogenous second messenger, sn-1,2-diacylglycerol, which is generated at the plasma membrane and initiates a signaling cascade by recruiting and activating PKC isoforms.[6][8]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of organic stock in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent is immiscible with the aqueous buffer at the ratio used.Prepare a lipid dispersion using the sonication or extrusion methods detailed in the experimental protocols below. This will create stable vesicles. Ensure the final concentration of the organic solvent is minimal and does not cause precipitation.
Cloudy or milky appearance of the final aqueous solution The lipid vesicles are large and multilamellar, leading to light scattering.Further sonicate the solution or pass it through an extruder with a smaller pore size membrane (e.g., 100 nm) to create smaller, more uniform unilamellar vesicles.[9][10]
Low or no biological activity (e.g., no PKC activation) The diacylglycerol is not bioavailable due to aggregation. The final concentration is too low. The diacylglycerol has degraded.Confirm proper dispersion by checking for a translucent solution. Perform a dose-response experiment to determine the optimal working concentration.[7][11] Store the organic stock solution at -20°C or lower and prepare fresh aqueous dispersions for each experiment.
High background signal in the assay The organic solvent used for the stock solution is interfering with the assay. The detergent used for solubilization is causing non-specific effects.Include a vehicle control in your experiment (buffer with the same final concentration of the organic solvent). If using detergents, run a control with the detergent alone to assess its baseline effect.

Quantitative Data Summary

The optimal working concentration of this compound for PKC activation can vary depending on the cell type and specific experimental conditions. A dose-response experiment is always recommended. The table below provides a summary of reported effective concentrations for similar diacylglycerol analogs.

Diacylglycerol Analog Cell Type / System Effective Concentration Range
(±)-1,2-Diolein (1,2-Dioleoyl-rac-glycerol)Myoblasts50 µM[7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 pituitary cells4-60 µM (half-maximal at ~25 µM)[7]
1,2-Dioctanoyl-s,n-glycerol (diC8)Spinal cord explant cultures5 µM (stimulatory) to 60 µM (inhibitory)[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity organic solvent (e.g., Chloroform, Ethanol, or DMSO)

    • Glass vial with a Teflon-lined cap

  • Procedure:

    • Weigh the desired amount of this compound in a clean glass vial.

    • Add the organic solvent to achieve the desired stock concentration (e.g., 10-20 mg/mL).

    • Vortex or gently warm the mixture until the solid is completely dissolved, resulting in a clear solution.

    • Store the stock solution at -20°C under an inert gas like argon or nitrogen to prevent oxidation.

Protocol 2: Preparation of Aqueous Dispersion by Sonication

This method creates small unilamellar vesicles (SUVs).

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer (e.g., PBS, Tris-HCl, HEPES)

    • Glass test tube or vial

    • Nitrogen or Argon gas stream

    • Bath or probe sonicator

  • Procedure:

    • In a glass test tube, add the required volume of the organic stock solution.

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube. For larger volumes, a rotary evaporator can be used.

    • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

    • Add the desired volume of pre-warmed aqueous buffer to the dried lipid film.

    • Vortex the tube vigorously to resuspend the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

    • Sonicate the suspension using a bath sonicator or a probe sonicator until the solution becomes translucent.[10][13] For a probe sonicator, use short bursts on ice to prevent overheating.[14] The resulting solution contains small unilamellar vesicles.

Visualizations

G Experimental Workflow for Aqueous Dispersion cluster_0 Stock Solution Preparation cluster_1 Aqueous Dispersion Preparation Dissolve DAG in Organic Solvent Dissolve DAG in Organic Solvent Create Concentrated Stock Create Concentrated Stock Dissolve DAG in Organic Solvent->Create Concentrated Stock Evaporate Solvent to Form Thin Film Evaporate Solvent to Form Thin Film Create Concentrated Stock->Evaporate Solvent to Form Thin Film Transfer to new vessel Hydrate Film with Aqueous Buffer Hydrate Film with Aqueous Buffer Evaporate Solvent to Form Thin Film->Hydrate Film with Aqueous Buffer Vortex to Form MLVs Vortex to Form MLVs Hydrate Film with Aqueous Buffer->Vortex to Form MLVs Sonicate to Form SUVs Sonicate to Form SUVs Vortex to Form MLVs->Sonicate to Form SUVs Ready for Experimental Use Ready for Experimental Use Sonicate to Form SUVs->Ready for Experimental Use

Caption: Workflow for preparing an aqueous dispersion of this compound.

G PKC Activation by Diacylglycerol cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Inactive_PKC Inactive PKC DAG->Inactive_PKC recruits & activates Active_PKC Active PKC Inactive_PKC->Active_PKC Phosphorylation Phosphorylation of Downstream Targets Active_PKC->Phosphorylation Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Release->Inactive_PKC co-activates (conventional PKCs) Cellular_Response Cellular_Response Phosphorylation->Cellular_Response

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

References

Improving the stability and shelf-life of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 1,2-Diheptadecanoyl-rac-glycerol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure long-term stability?

A1: For optimal long-term stability, this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the product is stable for at least four years.[1][3][5] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption and oxidation.[6][7][8][9]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for 1,2-diacylglycerols like this compound are:

  • Hydrolysis: The ester linkages can be broken down by moisture, leading to the formation of free heptadecanoic acid and glycerol (B35011). Using anhydrous solvents and minimizing exposure to humid environments is crucial.

  • Oxidation: Although heptadecanoic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur over time, especially if exposed to air, light, or contaminants.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Isomerization: 1,2-diacylglycerols can undergo acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer.[12][13] This process can be accelerated by elevated temperatures and non-neutral pH.[13]

Q3: How can I assess the purity and detect degradation of my this compound sample?

A3: Several analytical techniques can be used to assess the purity and detect degradation products:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to separate the this compound from potential degradation products like free fatty acids, monoacylglycerols, or the 1,3-isomer.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity and can separate different isomers and degradation products with high resolution.[16][17]

  • Gas Chromatography (GC): After derivatization, GC can be used to analyze the fatty acid composition and quantify the glycerol backbone, helping to identify hydrolysis.[14]

  • Mass Spectrometry (MS): Can be coupled with LC or GC to identify the molecular weights of the parent compound and any degradation products, confirming their identity.[14][16][18]

Q4: In what solvents should I dissolve this compound for my experiments?

A4: this compound is a lipid and is therefore soluble in organic solvents. For stock solutions, it is recommended to use high-purity, anhydrous solvents such as chloroform (B151607), ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[3][13] For aqueous-based assays, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then add it to the aqueous buffer with vigorous mixing to ensure proper dispersion.[13][19][20]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been consistently stored at -20°C in a tightly sealed container.[1][3][4][7]

    • Assess Purity: Use an analytical method like TLC or HPLC to check for the presence of degradation products.[14][15] Compare the results with a fresh sample or the certificate of analysis.

    • Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each experiment, especially for sensitive applications.[13][19]

    • Handle with Care: When weighing and preparing solutions, work quickly to minimize exposure to air and moisture. Use of an inert atmosphere is recommended for highly sensitive experiments.

Issue 2: Poor solubility or precipitation of the compound in aqueous buffers.

  • Possible Cause: The hydrophobic nature of this compound leads to low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Use a Carrier Solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer.[19][20]

    • Disperse Thoroughly: Add the stock solution to the buffer dropwise while vortexing or sonicating to create a fine dispersion.[19][20]

    • Incorporate into a Delivery System: For cell-based assays, consider incorporating the lipid into liposomes or micelles to improve its delivery and solubility in the aqueous medium.[19]

    • Check Final Solvent Concentration: Be mindful that the final concentration of the organic solvent in your experiment should be low and consistent across all samples, including controls, to avoid solvent-induced artifacts.[20]

Issue 3: Observing a shift in biological activity over time.

  • Possible Cause: Isomerization of the biologically active 1,2-diacyl-rac-glycerol to the less active 1,3-diacylglycerol isomer.

  • Troubleshooting Steps:

    • Control Temperature and pH: Avoid exposing the compound to high temperatures or extreme pH conditions during your experimental setup, as these can accelerate acyl migration.[13]

    • Use Freshly Prepared Samples: The longer the compound is in solution, especially in certain buffers, the more likely isomerization is to occur. Prepare working solutions immediately before use.

    • Analytical Verification: If isomerization is suspected, use an analytical technique like HPLC or TLC with appropriate standards to quantify the ratio of 1,2- to 1,3-isomers in your sample.[14]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes chemical degradation (hydrolysis, oxidation) and acyl migration.[1][3][4]
Container Tightly sealed, airtight containerPrevents moisture absorption and oxidation.[6][7][9]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storageReduces the risk of oxidation.
Handling In a dry, well-ventilated areaMinimizes exposure to atmospheric moisture and oxygen.[6][8][9]
Solvents for Stock Anhydrous, high-purity organic solvents (e.g., Chloroform, Ethanol, DMSO)Ensures complete dissolution and minimizes hydrolysis.[3][13]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a basic method to qualitatively assess the stability of this compound by detecting the presence of major degradation products.

  • Materials:

    • This compound sample

    • Silica (B1680970) gel TLC plates

    • Developing chamber

    • Solvent system (e.g., Hexane: Diethyl Ether: Acetic Acid in a 70:30:1 ratio)

    • Visualization reagent (e.g., iodine vapor or phosphomolybdic acid spray)

    • Standards (optional, but recommended): Heptadecanoic acid, 1,3-Diheptadecanoylglycerol

  • Procedure:

    • Prepare a solution of your this compound sample in chloroform at a concentration of approximately 1 mg/mL.

    • Spot a small amount (1-2 µL) of the solution onto the baseline of a silica gel TLC plate.

    • If using standards, spot them alongside your sample.

    • Place the TLC plate in a developing chamber saturated with the solvent system.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

    • Visualize the spots by placing the dried plate in a chamber with iodine crystals or by spraying with a visualization reagent and heating.

    • Interpretation: The main spot should correspond to this compound. Any additional spots may indicate degradation. Free fatty acids will typically have a lower retention factor (Rf), appearing closer to the baseline. The 1,3-isomer may have a slightly different Rf value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Interpretation prep_sample Prepare Sample Solution (1 mg/mL in Chloroform) spot_plate Spot Sample and Standards on TLC Plate prep_sample->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate dry_plate Air Dry Plate develop_plate->dry_plate visualize Visualize Spots (Iodine or Spray Reagent) dry_plate->visualize interpret Analyze Spot Pattern (Compare Rf values) visualize->interpret assess Assess Purity and Identify Degradation Products interpret->assess

Caption: Workflow for assessing the stability of this compound using TLC.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products DAG_1_2 This compound (Active Isomer) Hydrolysis Hydrolysis (+ H2O) DAG_1_2->Hydrolysis Oxidation Oxidation (+ O2) DAG_1_2->Oxidation Isomerization Acyl Migration DAG_1_2->Isomerization FFA Heptadecanoic Acid + Glycerol Hydrolysis->FFA Oxidized_Products Oxidized Diacylglycerol Oxidation->Oxidized_Products DAG_1_3 1,3-Diheptadecanoylglycerol (Inactive Isomer) Isomerization->DAG_1_3

Caption: Major degradation pathways for this compound.

References

Identifying potential degradation products of 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Diheptadecanoyl-rac-glycerol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through three main pathways: hydrolysis, oxidation, and acyl migration (isomerization).

  • Hydrolysis: This involves the cleavage of the ester bonds, typically catalyzed by acids, bases, or enzymes (lipases), resulting in the formation of free heptadecanoic acid and monoheptadecanoylglycerols.

  • Oxidation: The heptadecanoic acid moieties, although saturated, can undergo oxidation under certain conditions (e.g., presence of strong oxidizing agents, high heat, or UV light), leading to the formation of hydroperoxides, ketones, aldehydes, and shorter-chain carboxylic acids.

  • Acyl Migration: This is a common intramolecular reaction where the acyl group at the sn-2 position migrates to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-Diheptadecanoyl-rac-glycerol.[1][2][3] This isomerization can occur during storage, sample preparation, and analysis, particularly at elevated temperatures.[1][2]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products you can expect to encounter are:

  • From Hydrolysis:

    • Heptadecanoic acid

    • 1-Monoheptadecanoyl-rac-glycerol

    • 2-Monoheptadecanoyl-rac-glycerol

  • From Oxidation:

    • Various oxidized fatty acids (e.g., hydroxyheptadecanoic acids, ketoheptadecanoic acids)

    • Shorter-chain aldehydes and carboxylic acids resulting from cleavage of the fatty acid chain.

  • From Isomerization:

    • 1,3-Diheptadecanoyl-rac-glycerol

Q3: How should I store this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it at -20°C. Under these conditions, the product should be stable for at least four years. Storage at higher temperatures can accelerate both hydrolysis and acyl migration.

Troubleshooting Guides

Issue 1: Unexpected peaks in my chromatogram when analyzing this compound.

Possible Cause 1: Acyl Migration

  • Symptoms: A significant peak corresponding to 1,3-Diheptadecanoyl-rac-glycerol is observed in your GC-MS or HPLC analysis. The peak for this compound may be smaller than expected.

  • Troubleshooting Steps:

    • Review Sample Handling: Acyl migration is accelerated by heat and the presence of polar solvents or surfaces like silica (B1680970).[2] Minimize the time your sample is at room temperature or elevated temperatures during preparation.

    • Optimize Analytical Method: If using GC-MS, ensure the inlet temperature is not excessively high. For HPLC, consider using a non-polar mobile phase and avoid acidic conditions if possible.

    • Analyze Freshly Prepared Samples: Prepare samples immediately before analysis to minimize the time for isomerization to occur.

Possible Cause 2: Hydrolysis

  • Symptoms: Peaks corresponding to heptadecanoic acid and monoheptadecanoylglycerols are present.

  • Troubleshooting Steps:

    • Check for Moisture: Ensure all solvents and reagents are anhydrous. Water can facilitate hydrolysis, especially at non-neutral pH.

    • Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage unless hydrolysis is intended.

    • Inactivate Enzymes: If working with biological samples, ensure that endogenous lipases are inactivated (e.g., by heat treatment or addition of inhibitors) to prevent enzymatic hydrolysis.

Possible Cause 3: Oxidation

  • Symptoms: A complex pattern of smaller, unidentified peaks may appear, often at earlier retention times than the parent compound.

  • Troubleshooting Steps:

    • Protect from Light and Air: Store the compound and samples under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light-induced oxidation.

    • Use Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your samples if compatible with your downstream analysis.

    • Use High-Purity Solvents: Impurities in solvents can sometimes initiate oxidation reactions.

Issue 2: Poor peak shape or resolution in GC-MS analysis.
  • Symptoms: Tailing or fronting peaks, or co-elution of 1,2- and 1,3-isomers.

  • Troubleshooting Steps:

    • Derivatization: Diacylglycerols have a free hydroxyl group that can cause peak tailing. Derivatize the sample with a silylating agent (e.g., BSTFA) to improve volatility and peak shape.

    • Column Choice: Use a column with a suitable stationary phase for lipid analysis (e.g., a phenyl- or cyano-substituted polysiloxane).

    • Optimize Temperature Program: A slower temperature ramp can improve the separation of isomers.

    • Inlet Maintenance: A dirty or active inlet liner can cause peak tailing. Clean or replace the liner regularly.[4][5]

Quantitative Data

The rate of acyl migration from 1,2-diacylglycerol to the more stable 1,3-isomer is highly dependent on temperature. The following table summarizes the half-life of 1,2-diacylglycerol at various temperatures.

Temperature (°C)Half-life (t½) of 1,2-diacylglycerol
253,425 hours
62 (in buffer)1-2 hours
74 (neat melt)18 hours
8015.8 hours
[Data compiled from multiple sources which may use different diacylglycerol species and conditions.][1][2]

Experimental Protocols

Protocol 1: Analysis of this compound and its Isomerization Product by GC-MS
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of a suitable internal standard (e.g., 1,2-dinonadecanoyl-rac-glycerol in chloroform).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

Protocol 2: Separation of 1,2- and 1,3-Diheptadecanoyl-rac-glycerol by HPLC
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[6][7][8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).

Protocol 3: Qualitative Analysis of Degradation Products by TLC
  • Plate Preparation: Use silica gel 60 TLC plates. Activate by heating at 110°C for 30 minutes if necessary.[10]

  • Sample Application:

    • Dissolve the sample in chloroform (B151607) or hexane.

    • Spot the sample onto the TLC plate, about 1.5 cm from the bottom edge.

    • Also spot standards of this compound, 1,3-diheptadecanoyl-rac-glycerol, and heptadecanoic acid if available.

  • Development:

    • Develop the plate in a TLC chamber saturated with a mobile phase of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[10]

    • Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by charring on a hot plate).[10]

Visualizations

DegradationPathways This compound This compound Heptadecanoic Acid Heptadecanoic Acid This compound->Heptadecanoic Acid Hydrolysis Monoheptadecanoylglycerol Monoheptadecanoylglycerol This compound->Monoheptadecanoylglycerol Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation 1,3-Diheptadecanoyl-rac-glycerol 1,3-Diheptadecanoyl-rac-glycerol This compound->1,3-Diheptadecanoyl-rac-glycerol Acyl Migration

Caption: Primary degradation pathways of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Evaporate Solvent Evaporate Solvent Add Internal Standard->Evaporate Solvent Derivatize (Silylation) Derivatize (Silylation) Evaporate Solvent->Derivatize (Silylation) Inject Inject Derivatize (Silylation)->Inject Separation (GC) Separation (GC) Inject->Separation (GC) Ionization (EI) Ionization (EI) Separation (GC)->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Data Acquisition Data Acquisition Mass Analysis (MS)->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Experimental workflow for GC-MS analysis of diacylglycerols.

References

Troubleshooting common problems in 1,2-Diheptadecanoyl-rac-glycerol based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diheptadecanoyl-rac-glycerol (DHG) in their assays.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments involving this compound.

1. Solubility and Preparation

  • Q: How should I dissolve this compound (DHG)? It is not dissolving in my aqueous assay buffer.

    A: this compound is a lipophilic molecule and has very low solubility in aqueous buffers. To prepare a stock solution, it is recommended to first dissolve it in an organic solvent. Solvents such as dimethylformamide (DMF) or ethanol (B145695) can be used. For example, a stock solution can be prepared in ethanol. To change the solvent, the initial solvent can be evaporated under a gentle stream of nitrogen, and the desired solvent can then be added. When preparing working solutions, the organic stock solution should be diluted into the aqueous buffer with vigorous vortexing. Be aware that the final concentration of the organic solvent in the assay should be kept low to avoid affecting the biological system. It's also advisable not to store the aqueous solution for more than one day.[1][2]

  • Q: What is the recommended storage condition for this compound?

    A: For long-term storage, this compound should be stored at -20°C.[3][4][5] Under these conditions, it is expected to be stable for at least four years.[3][4] It is best to store it in its solid form or dissolved in an anhydrous organic solvent.

2. Assay Performance and Specificity

  • Q: I am observing high background or non-specific signal in my assay. What could be the cause and how can I reduce it?

    A: High non-specific binding is a common issue with lipophilic compounds like diacylglycerols. This can occur due to the binding of antibodies or other proteins to unintended targets or directly to the assay plate.[6] To mitigate this, consider the following strategies:

    • Use of Blocking Agents: Incorporate a non-reactive protein such as casein in your diluent and wash buffers. Casein has been shown to be effective in reducing non-specific binding.[7]

    • Addition of Detergents: Including a mild non-ionic detergent like Tween 20 in your wash buffers can help reduce non-specific interactions. However, its effectiveness should be tested as in some cases it might not be sufficient.[7]

    • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.

    • Pre-incubation Strategy: For immunoassays, a pre-incubation of a biotinylated capture reagent with the sample before transferring to a streptavidin-coated plate can improve specificity.[8]

  • Q: How can I ensure that the observed effects in my assay are specifically due to the activation of Protein Kinase C (PKC) by this compound?

    A: To confirm the specificity of PKC activation, it is crucial to include proper controls in your experiment. The use of a specific PKC inhibitor is highly recommended. If the effect of this compound is significantly reduced or blocked in the presence of the inhibitor, it strongly indicates that the observed response is dependent on PKC activity.

3. Data Interpretation and Controls

  • Q: What are the key signaling pathways activated by this compound?

    A: this compound, as a diacylglycerol (DAG) analog, primarily acts as a second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC).[9][10] The formation of DAG and subsequent activation of PKC is a central signaling pathway involved in numerous cellular processes.[9][11] Additionally, DAG is a substrate for diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another important signaling molecule.[12][13] Therefore, DHG can influence both PKC- and PA-mediated signaling pathways.

  • Q: What are the essential controls to include in my this compound based assay?

    A: To ensure the reliability and accuracy of your results, the following controls are recommended:

    • Vehicle Control: A control containing the same concentration of the solvent used to dissolve the this compound (e.g., ethanol, DMF).

    • Negative Control: A control without the this compound to determine the basal activity.

    • Positive Control (for kinase assays): A known activator of the kinase being studied (if available) to ensure the assay is working correctly.

    • Inhibitor Control (for kinase assays): A specific inhibitor of the kinase to confirm the specificity of the signal.

Data Presentation

Table 1: Solubility of Diacylglycerols in Various Solvents

SolventSolubilityRemarks
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly solubleSolubility can be enhanced by prior dissolution in an organic solvent and dilution into the buffer with vortexing. Not recommended for long-term storage.[1]
EthanolSolubleA common solvent for preparing stock solutions.[1]
Dimethylformamide (DMF)Soluble (~10 mg/ml for a similar compound)Can be used for stock solutions.[3]
Dimethyl Sulfoxide (DMSO)SolubleAnother option for preparing stock solutions.[1]

Note: The exact solubility of this compound may vary. It is recommended to perform preliminary solubility tests for your specific application.

Table 2: Troubleshooting Guide for this compound Based Assays

ProblemPotential CauseRecommended Solution
Low or No Signal Poor solubility/dispersion of DHG.Ensure proper dissolution in an organic solvent before diluting into the assay buffer. Use vigorous vortexing.
Inactive enzyme or antibody.Use a fresh batch of enzyme/antibody and include a positive control.
Incorrect assay conditions (pH, temperature).Optimize assay conditions according to the manufacturer's protocol or literature.
High Background Signal Non-specific binding of reagents.Include blocking agents like casein in your buffers. Optimize antibody concentrations.[7]
Contamination of reagents.Use fresh, high-purity reagents.
Poor Reproducibility Inconsistent preparation of DHG solutions.Prepare fresh dilutions of DHG for each experiment from a stable stock solution.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing.

Experimental Protocols

Protocol 1: General Diacylglycerol Kinase (DGK) Activity Assay

This protocol provides a general framework for measuring DGK activity using this compound as a substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM MOPS, pH 7.5, containing 100 mM NaCl, 1 mM DTT).

    • This compound (DHG) Stock Solution: Dissolve DHG in ethanol to a concentration of 10 mM.

    • Lipid Vesicles: Prepare lipid vesicles containing DHG and phosphatidylserine (B164497) (PS) in a 1:1 molar ratio. Dry the lipids under nitrogen, and resuspend in assay buffer by sonication.

    • ATP Solution: Prepare a stock solution of ATP in water. For radioactive assays, include [γ-³²P]ATP.

    • DGK Enzyme: Dilute the DGK enzyme to the desired concentration in assay buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, add the lipid vesicles.

    • Add the DGK enzyme solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding a solution of chloroform:methanol:HCl (100:200:2, v/v/v).

  • Lipid Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Spot the organic phase onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v).

    • Visualize the resulting phosphatidic acid (PA) by autoradiography (for radioactive assays) or by staining with a lipid-sensitive dye.

Protocol 2: General Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity stimulated by this compound.

  • Reagent Preparation:

    • Kinase Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).

    • This compound (DHG) Stock Solution: Dissolve DHG in DMSO to a concentration of 1 mg/mL.

    • Lipid Activator Mix: Prepare a mix of DHG and phosphatidylserine (PS) in kinase assay buffer and sonicate to form vesicles.

    • PKC Substrate: Use a specific peptide substrate for PKC.

    • ATP Solution: Prepare a stock solution of ATP. For radioactive assays, include [γ-³²P]ATP.

    • PKC Enzyme: Dilute the PKC enzyme in kinase assay buffer.

  • Assay Procedure:

    • To a reaction tube, add the kinase assay buffer, lipid activator mix, and PKC substrate.

    • Add the PKC enzyme.

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for 10-20 minutes.

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Detection:

    • The phosphorylated substrate can be detected using various methods, such as spotting the reaction mixture onto phosphocellulose paper and measuring incorporated radioactivity, or by using a phospho-specific antibody in an ELISA format.

Mandatory Visualizations

DAG_Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for downstream_pkc Downstream PKC Targets pkc->downstream_pkc Phosphorylates pa Phosphatidic Acid (PA) dgk->pa Produces downstream_pa Downstream PA Targets pa->downstream_pa Activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_dhg Prepare DHG Stock (in organic solvent) mix_reagents Combine Reagents (Buffer, DHG, Substrate, Enzyme) prep_dhg->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate/Lipid Vesicles prep_substrate->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate start_reaction Initiate Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection of Product (e.g., TLC, ELISA) stop_reaction->detection data_analysis Data Analysis detection->data_analysis Troubleshooting_Logic start Assay Problem (e.g., High Background) cause1 Non-Specific Binding? start->cause1 cause2 Poor DHG Solubility? start->cause2 cause3 Reagent Issue? start->cause3 solution1a Add Blocking Agent (e.g., Casein) cause1->solution1a Yes solution1b Optimize Antibody Concentration cause1->solution1b Yes solution2 Re-prepare DHG Stock & Working Solution cause2->solution2 Yes solution3a Use Fresh Reagents cause3->solution3a Yes solution3b Run Controls (Positive/Negative) cause3->solution3b Yes end Problem Resolved solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

References

Technical Support Center: Optimizing Experimental Conditions for 1,2-Diheptadecanoyl-rac-glycerol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Diheptadecanoyl-rac-glycerol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this diacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic diacylglycerol (DAG) containing two 17-carbon saturated fatty acid chains (heptadecanoic acid) at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2][3] Its primary applications in research include:

  • Protein Kinase C (PKC) Activation: As a diacylglycerol, it mimics endogenous DAGs to activate conventional and novel PKC isoforms, making it a valuable tool for studying PKC-dependent signaling pathways.[3][4][5]

  • Internal Standard in Mass Spectrometry: Due to its odd-chain fatty acid composition, which is naturally low in abundance in most biological systems, it serves as an excellent internal standard for the quantification of other diacylglycerol species in lipidomics studies.[6]

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store it as a solid at -20°C for long-term stability, where it can be stable for at least four years.[2][7] For experimental use, prepare concentrated stock solutions in an appropriate organic solvent and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the best solvent to dissolve this compound?

This compound is a lipophilic molecule with poor solubility in aqueous solutions.[8][9] It should first be dissolved in a water-miscible organic solvent to prepare a stock solution. Commonly used solvents include:

Always use high-purity, anhydrous solvents to prevent degradation of the compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Solubility or Precipitation in Aqueous Media

Question: My this compound precipitates when I add it to my cell culture medium or aqueous buffer. How can I resolve this?

Answer: This is a common challenge due to the hydrophobic nature of long-chain diacylglycerols.[10][11]

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure the compound is fully dissolved in the organic solvent before diluting into your aqueous medium. Gentle warming or brief sonication of the stock solution can aid dissolution.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically ≤ 0.5%) to minimize both precipitation and potential solvent-induced cellular artifacts.

  • Method of Dilution: Add the stock solution to your pre-warmed aqueous medium dropwise while gently vortexing or swirling. This facilitates the formation of a fine suspension or micelles and prevents aggregation.

  • Use of a Carrier: For cell-based assays, consider pre-complexing the diacylglycerol with a carrier molecule like bovine serum albumin (BSA) to improve its delivery to cells.

Issue 2: Inconsistent or No Cellular Response

Question: I am not observing a consistent or expected biological effect (e.g., PKC activation) in my cell-based assays. What could be the cause?

Answer: Inconsistent cellular responses can arise from several factors, from reagent handling to experimental design.

Troubleshooting Steps:

  • Verify Reagent Integrity: Ensure your this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.

  • Perform a Dose-Response Curve: The optimal working concentration can vary significantly between cell types and the specific endpoint being measured. A dose-response experiment (e.g., ranging from 1 µM to 100 µM) is recommended to determine the optimal concentration for your system.

  • Check Cell Health and Density: Use healthy, logarithmically growing cells at a consistent density. Overly confluent or stressed cells may respond differently.

  • Serum Considerations: Components in serum can sometimes interfere with lipid activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period.

  • Include Appropriate Controls: Always include a vehicle control (medium with the same final concentration of the organic solvent) to account for any effects of the solvent itself. A positive control, such as a more potent PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA), can help confirm that the downstream signaling pathway is functional in your cells.[3][12]

Issue 3: Inaccurate Quantification in Mass Spectrometry

Question: I am using this compound as an internal standard, but my quantification results are not reproducible. What should I check?

Answer: Accurate quantification relies on consistent sample processing and the correct use of the internal standard.

Troubleshooting Steps:

  • Timing of Internal Standard Addition: The internal standard should be added to the sample at the very beginning of the lipid extraction process to account for variability in all subsequent steps.[13]

  • Consistent Spiking Amount: Ensure that the same amount of the internal standard is added to every sample, including your calibration standards.

  • Matrix Effects: Ion suppression or enhancement from other components in your sample can affect the signal of both the analyte and the internal standard. While an internal standard helps to correct for this, significant matrix effects may still lead to inaccuracies. Consider optimizing your sample cleanup and chromatographic separation.

  • Linearity of Response: Ensure that both your analyte and the internal standard are within the linear dynamic range of the mass spectrometer.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₃₇H₇₂O₅[2]
Molecular Weight597.0 g/mol [2]
AppearanceSolid[2]
Storage Temperature-20°C[2][7]
Long-term Stability≥ 4 years[2][7]

Table 2: Solubility in Organic Solvents

SolventApproximate SolubilityReference(s)
Dimethylformamide (DMF)~10 mg/mL[7]
Dimethyl sulfoxide (DMSO)Data not available for C17:0 DAG, but similar long-chain DAGs are soluble.
EthanolData not available for C17:0 DAG, but similar long-chain DAGs are soluble.
ChloroformSoluble

Table 3: Recommended Working Concentrations (for similar diacylglycerols)

ApplicationCompoundCell Type/SystemConcentration RangeReference(s)
PKC Activation1,2-Dioleoyl-sn-glycerolMyoblasts~50 µM[14]
PKC Activation1-Oleoyl-2-acetyl-sn-glycerolGH3 pituitary cells4-60 µM[14]
PKC Activation1,2-Dioctanoyl-sn-glycerolMurine dendritic cells10 µM[15]

Note: These concentrations are for guidance. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Aseptically weigh out the desired amount of this compound. b. Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare a Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Calculate the volume of stock solution needed for your desired final concentration in the cell culture medium. c. While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. d. Use the freshly prepared medium for your cell treatment immediately.

Protocol 2: Use as an Internal Standard for Mass Spectrometry-Based Lipidomics

Objective: To use this compound as an internal standard for the quantification of diacylglycerols in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

  • This compound stock solution of known concentration

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

  • LC-MS system

Procedure:

  • Sample Preparation: a. Aliquot your biological sample into a glass tube. b. Add a known amount of the this compound stock solution to the sample. The amount should be within the expected range of the endogenous diacylglycerols.

  • Lipid Extraction (Folch Method): a. Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and incubate at room temperature. b. Add water or a saline solution to induce phase separation. c. Centrifuge to separate the aqueous and organic layers. d. Carefully collect the lower organic layer containing the lipids.

  • Sample Processing and Analysis: a. Dry the collected lipid extract under a stream of nitrogen. b. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis. c. Analyze the sample by LC-MS.

  • Data Analysis: a. Identify and integrate the peak areas for your diacylglycerol species of interest and the this compound internal standard. b. Calculate the concentration of the endogenous diacylglycerols by comparing their peak areas to the peak area of the known amount of the internal standard.

Visualizations

G cluster_0 Diacylglycerol Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream Phosphorylates Substrates

Caption: Canonical Diacylglycerol (DAG) Signaling Pathway.

G cluster_1 Experimental Workflow: Cell-Based Assay prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solution (in cell culture medium) prep_stock->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubation Incubate for Defined Period treat_cells->incubation analysis Analyze Cellular Response (e.g., Western Blot for p-PKC) incubation->analysis

Caption: Workflow for a cell-based assay using this compound.

G cluster_2 Troubleshooting Logic start Inconsistent Results? check_reagent Check Reagent Storage & Handling start->check_reagent check_solubility Optimize Solubilization Protocol check_reagent->check_solubility If Reagent is OK check_concentration Perform Dose-Response check_solubility->check_concentration If Still Issues check_cells Verify Cell Health & Density check_concentration->check_cells If Still Issues check_controls Review Controls (Vehicle, Positive) check_cells->check_controls If Still Issues success Consistent Results check_controls->success Problem Identified

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting 1,2-Diheptadecanoyl-rac-glycerol Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the lack of activity of 1,2-Diheptadecanoyl-rac-glycerol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any cellular response with this compound?

Lack of activity from this compound can stem from several factors related to its physical properties and the biological context of your experiment. Here are the primary areas to troubleshoot:

  • Compound Integrity and Preparation: Issues with solubility, storage, and handling can prevent the compound from reaching its target.

  • Experimental Conditions: The health of your cells, concentration of the compound, and incubation time are critical variables.

  • Biological Specificity: The inherent properties of this diacylglycerol (DAG) may not be suitable for your specific cellular model or target.

Q2: How can the physical properties of this compound contribute to its inactivity?

This compound is a diacylglycerol with two long, saturated 17-carbon (C17:0) fatty acid chains. These structural features can lead to:

  • Poor Aqueous Solubility: The long, saturated acyl chains make this molecule highly hydrophobic, leading to very low solubility in aqueous buffers and cell culture media. This can cause the compound to precipitate or form aggregates, reducing its effective concentration.

  • Inefficient Membrane Incorporation: The physical properties of long-chain saturated DAGs can hinder their efficient incorporation into the plasma membrane, which is necessary for the activation of key signaling proteins like Protein Kinase C (PKC).

  • Alteration of Membrane Properties: Saturated DAGs can induce a "condensing effect" on lipid bilayers, which may not favor the conformational changes required for the activation of membrane-associated enzymes. The surrounding phospholipid composition is also crucial; for instance, di-saturated phosphatidylcholines do not effectively support the induction of the hexagonal (HII) phase by DAGs, a phenomenon linked to PKC activation.[1]

Q3: What are the proper storage and handling procedures for this compound?

Proper storage and handling are critical to maintaining the integrity of the compound.

ParameterRecommendationRationale
Storage Temperature -20°CPrevents degradation of the lipid.
Stability ≥ 4 years (when stored properly)Ensures the long-term viability of the compound.[2]
Handling Handle as a solid. For use, dissolve in an appropriate organic solvent first.Minimizes exposure to air and moisture.

Troubleshooting Guides

Issue 1: No Observable Effect on Protein Kinase C (PKC) Activation

If you are using this compound to activate PKC and are not seeing a response, consider the following:

Possible Causes:

  • PKC Isoform Specificity: Different PKC isoforms have varying sensitivities to different DAG species. Some isoforms prefer DAGs with unsaturated fatty acids.[3] Your cell type may express PKC isoforms that are not efficiently activated by a di-saturated, long-chain DAG.

  • Insufficient Compound Bioavailability: The compound may be precipitating in your cell culture medium.

  • Inadequate Incubation Time: The kinetics of activation by this specific DAG may be different from more commonly used, shorter-chain or unsaturated DAGs.

  • Suboptimal Concentration: The effective concentration might be outside the range you have tested.

Troubleshooting Steps:

  • Use a Positive Control: Use a known potent PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) or a more soluble DAG analog like 1,2-dioctanoyl-sn-glycerol, to confirm that your PKC signaling pathway is responsive in your experimental system.

  • Optimize Solubilization: Ensure the compound is fully dissolved in an organic solvent (like DMSO or ethanol) before adding it to your aqueous medium. The final concentration of the organic solvent should be low (typically <0.5%) to avoid solvent-induced artifacts.[4]

  • Perform a Dose-Response and Time-Course Experiment: Test a wide range of concentrations and measure the response at multiple time points.

  • Consider the Lipid Environment: In in vitro kinase assays, the presence of phosphatidylserine (B164497) (PS) is often required as a cofactor for PKC activation.

Issue 2: Compound Precipitation in Cell Culture Medium

The high hydrophobicity of this compound makes it prone to precipitation in aqueous solutions.

Troubleshooting Workflow

G cluster_0 start Start: Lack of Activity solubility Is the compound fully dissolved in the stock solution? start->solubility precipitation Does the compound precipitate in the final medium? solubility->precipitation Yes dissolve Action: Re-dissolve stock. Consider gentle warming or sonication. solubility->dissolve No positive_control Does a positive control (e.g., PMA) work? precipitation->positive_control No troubleshoot_precipitation Action: Lower final concentration. Increase mixing during dilution. Use a carrier protein (e.g., BSA). precipitation->troubleshoot_precipitation Yes conclusion Consider alternative DAG or re-evaluate hypothesis. positive_control->conclusion No check_specificity Issue may be DAG inactivity. - Check PKC isoform specificity. - Consider membrane composition. positive_control->check_specificity Yes dissolve->precipitation troubleshoot_precipitation->positive_control

Caption: Troubleshooting workflow for suspected compound inactivity.

Experimental Protocols

Protocol: Preparation and Application of this compound for Cellular Assays

This protocol provides a general guideline for preparing and using a highly hydrophobic DAG analog in cell culture experiments.

Materials:

  • This compound

  • High-quality, anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Stock Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or ethanol. c. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be necessary. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Pre-warm the required volume of cell culture medium to 37°C. c. To minimize precipitation, add the stock solution to the pre-warmed medium while gently vortexing. This rapid dispersal is crucial. d. Visually inspect the medium for any signs of precipitation. If cloudiness is observed, briefly sonicate the working solution. e. The final concentration of the organic solvent in the medium should not exceed 0.5%.

  • Cell Treatment: a. Prepare a vehicle control using the same final concentration of the organic solvent in the medium. b. Remove the old medium from your cells and replace it with the medium containing this compound or the vehicle control. c. Incubate for the desired period and proceed with your downstream analysis.

Signaling Pathways and Logical Relationships

Diacylglycerol (DAG) Signaling Pathway

This compound, as a DAG analog, is expected to act as a second messenger, primarily by activating Protein Kinase C (PKC).

G cluster_0 PLC Phospholipase C (PLC) DAG 1,2-Diacylglycerol (e.g., this compound) PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

Caption: Simplified DAG signaling pathway leading to PKC activation.

Logical Relationship of Factors Affecting Activity

The activity of this compound is dependent on a hierarchy of factors.

G cluster_0 Activity Observed Biological Activity Bioavailability Bioavailability at Target Site Bioavailability->Activity Solubility Solubility in Medium Solubility->Bioavailability Properties Inherent Molecular Properties (Long, Saturated Acyl Chains) Properties->Solubility BiologicalContext Biological Context BiologicalContext->Activity PKC_Isoforms PKC Isoform Expression BiologicalContext->PKC_Isoforms Membrane Membrane Composition BiologicalContext->Membrane PKC_Isoforms->Activity Membrane->Activity

Caption: Interdependence of factors influencing experimental outcomes.

References

Preventing precipitation of 1,2-Diheptadecanoyl-rac-glycerol in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Diheptadecanoyl-rac-glycerol (DHG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DHG in their experiments and preventing common issues such as precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHG) and what are its common applications?

A1: this compound (DHG) is a synthetic diacylglycerol (DAG) containing two 17-carbon heptadecanoic acid chains. As a stable form of DAG, it is often used in cell-based assays to mimic the endogenous second messenger diacylglycerol. Exogenously applied DHG can activate protein kinase C (PKC) isozymes, triggering downstream signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2]

Q2: What are the physical and chemical properties of DHG?

A2: DHG is a solid at room temperature and should be stored at -20°C for long-term stability. Due to its long saturated fatty acid chains, it is highly hydrophobic and has very low solubility in aqueous solutions like cell culture media.

Q3: What solvents can be used to prepare a stock solution of DHG?

A3: Organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used to prepare stock solutions of diacylglycerols.[1][3] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Q4: Why does DHG precipitate in my cell culture medium?

A4: Precipitation of DHG in aqueous media is a common issue due to its low solubility.[4][5] Several factors can contribute to this:

  • High Concentration: The concentration of DHG in the final medium may exceed its solubility limit.

  • Improper Dilution: Adding a concentrated stock solution directly to the full volume of cold media can cause the compound to crash out of solution.[6]

  • Temperature: Temperature shifts, such as moving from a warm incubator to a cooler environment, can decrease solubility.[7][8]

  • Media Components: Interactions with salts and other components in the culture medium can affect the stability of the DHG solution.[7]

Troubleshooting Guide: Preventing DHG Precipitation

If you are experiencing precipitation of DHG in your experiments, follow this step-by-step guide to troubleshoot the issue.

Step 1: Review Your Stock Solution Preparation
  • Is the stock solution clear? Visually inspect your DHG stock solution. If you observe any crystals or cloudiness, it is not fully dissolved.

    • Solution: Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution. Ensure your stock concentration is within the solubility limits for the chosen solvent.

Step 2: Optimize the Dilution Procedure
  • How are you diluting the stock solution? Adding a cold, concentrated stock directly into a large volume of aqueous medium can lead to immediate precipitation.

    • Solution 1: Pre-warm the medium. Pre-warming your cell culture medium to 37°C before adding the DHG stock can help maintain solubility.[6]

    • Solution 2: Serial dilution. Instead of a single large dilution, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.[6]

Step 3: Consider Using a Carrier Molecule
  • Is precipitation still occurring at your desired concentration? Using a carrier molecule like bovine serum albumin (BSA) can significantly improve the solubility and delivery of lipids to cells.[4][9][10]

    • Solution: Prepare a DHG-BSA complex. A general protocol involves creating a thin film of the lipid before complexing it with BSA.[9][11]

Step 4: Re-evaluate the Final Concentration
  • Is the final concentration too high? It is possible that your desired experimental concentration is above the solubility limit of DHG in your specific cell culture system.

    • Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration of DHG that still elicits the desired biological effect.

Experimental Protocols

Protocol 1: Preparation of DHG Stock Solution in DMSO

This protocol is adapted from a method for a similar diacylglycerol.[1]

  • Materials:

    • This compound (DHG) powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the DHG powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of DHG in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously to dissolve the DHG. Gentle warming in a 37°C water bath may be necessary.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of DHG-BSA Complex for Cell Culture

This protocol is a general method for solubilizing lipids for cell delivery using BSA.[9][11]

  • Materials:

    • DHG stock solution (in a volatile organic solvent like methanol (B129727) or ethanol)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile phosphate-buffered saline (PBS) or serum-free medium

    • Sterile glass vial

    • Nitrogen gas source or speed vacuum concentrator

  • Procedure:

    • Transfer the desired amount of DHG stock solution to a sterile glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas or using a speed vacuum concentrator to create a thin lipid film on the wall of the vial.

    • Prepare a BSA solution (e.g., 4 mg/mL) in sterile PBS or serum-free medium.

    • Warm the BSA solution to 37°C.

    • Add the warm BSA solution to the vial containing the DHG film to achieve the desired final concentration.

    • Incubate the mixture at 37°C for 30 minutes, with occasional vortexing or sonication, to facilitate the complexation of DHG with BSA.

    • The DHG-BSA complex is now ready to be added to your cell culture medium.

Data Presentation

Table 1: Solubility and Recommended Concentrations of Diacylglycerols and Fatty Acids

CompoundSolventSolubility / Stock ConcentrationFinal Concentration in MediaReference
1,2-DidecanoylglycerolDMSO10 mM30 µM[1]
General LipidsMethanol:Water (95:5)0.5 mg/mL125 µM (with BSA)[9][11]
Fatty AcidsEthanol100 mMVaries

Note: The data for 1,2-Didecanoylglycerol and general lipids are provided as a reference. The optimal concentrations for this compound may vary and should be determined empirically.

Visualizations

Diacylglycerol (DAG) Signaling Pathway

The following diagram illustrates a simplified overview of a common DAG-mediated signaling pathway. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide range of target proteins, leading to various cellular responses.[12][13][14][15]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->PKC_inactive

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Troubleshooting Workflow for DHG Precipitation

The following flowchart provides a logical sequence of steps to diagnose and resolve issues with DHG precipitation in your cell culture experiments.

Troubleshooting_Workflow start Start: DHG Precipitation Observed check_stock Step 1: Review Stock Solution Is it clear and fully dissolved? start->check_stock reprepare_stock Re-prepare stock solution. Ensure complete dissolution. (Gentle warming/vortexing) check_stock->reprepare_stock No check_dilution Step 2: Evaluate Dilution Method Are you adding stock directly to full volume of media? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Optimize dilution: - Pre-warm media to 37°C - Use serial dilution check_dilution->optimize_dilution Yes check_concentration Step 3: Evaluate Final Concentration Is the concentration too high? check_dilution->check_concentration No optimize_dilution->check_concentration dose_response Perform dose-response experiment to find optimal, non-precipitating concentration. check_concentration->dose_response Yes use_carrier Step 4: Consider Carrier Molecule Is precipitation still occurring? check_concentration->use_carrier No dose_response->use_carrier prepare_bsa_complex Prepare DHG-BSA complex. use_carrier->prepare_bsa_complex Yes end_success End: Precipitation Resolved use_carrier->end_success No prepare_bsa_complex->end_success

Caption: A step-by-step workflow for troubleshooting DHG precipitation.

References

Best practices for handling and storing 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 1,2-Diheptadecanoyl-rac-glycerol, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for long-term stability.[1][2][3] For frequent use, it is advisable to prepare aliquots of a stock solution in an appropriate organic solvent and store them at -20°C to minimize freeze-thaw cycles.

Q2: What is the shelf life of this compound?

A2: When stored properly at -20°C, this compound is stable for at least four years.[1][3] Once a stock solution is prepared, its stability will depend on the solvent used and the frequency of handling.

Q3: What solvents are suitable for dissolving this compound?

Q4: Is this compound hazardous?

A4: According to the available safety data sheets for similar compounds, this compound is not classified as a hazardous substance.[6] However, it is always recommended to handle any chemical with appropriate laboratory safety practices, including wearing personal protective equipment (PPE) such as gloves and safety glasses.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Precipitation of the compound upon dilution in aqueous buffer.
  • Possible Cause: The concentration of this compound in the aqueous buffer exceeds its solubility limit. Diacylglycerols are highly hydrophobic and have very low solubility in aqueous solutions.[7]

  • Troubleshooting Steps:

    • Prepare a stock solution in an organic solvent: First, dissolve the this compound in a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.

    • Gradual addition with mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help in the formation of a fine suspension or micelles.

    • Use a carrier protein: For cellular experiments, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility and facilitate delivery to cells.

    • Sonication: Gentle sonication of the final solution can help to create a more uniform dispersion.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Possible Cause 1: Degradation of the compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the diacylglycerol.

  • Troubleshooting Steps:

    • Prepare fresh aliquots from a new stock solution.

    • Ensure the compound is stored at -20°C in a tightly sealed container, protected from light and moisture.

  • Possible Cause 2: Inaccurate concentration of the working solution. This can be due to incomplete dissolution in the organic solvent or precipitation upon addition to the aqueous buffer.

  • Troubleshooting Steps:

    • Visually inspect the stock solution to ensure complete dissolution before making dilutions.

    • Follow the troubleshooting steps for precipitation (Issue 1) to ensure a homogenous working solution.

  • Possible Cause 3: Aggregation in the assay medium. The hydrophobic nature of diacylglycerols can lead to aggregation in aqueous media, reducing the effective concentration.

  • Troubleshooting Steps:

    • Consider the use of a low concentration of a non-ionic detergent, such as Triton X-100, if compatible with your experimental system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₇H₇₂O₅[1]
Formula Weight 597.0 g/mol [1]
Physical Form Solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years[1][3]

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for Lipidomics Analysis by LC-MS

This protocol outlines the general steps for using this compound as an internal standard in a lipid extraction procedure for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The odd-chain fatty acids of this standard allow for its distinction from most endogenous diacylglycerols.

Materials:

  • This compound

  • Chloroform, HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Glass vials with Teflon-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

    • Store the stock solution in a tightly sealed glass vial at -20°C.

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • For cell pellets or tissue homogenates, record the weight or cell number. For liquid samples like plasma, use a precise volume.

  • Lipid Extraction (Modified Folch Method):

    • To your sample, add a known amount of the this compound internal standard stock solution. The amount to add should be determined based on the expected concentration of endogenous diacylglycerols in your sample.

    • Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) solution to the sample. For example, for a 100 µL sample, add 2 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.2 volumes of water (or 0.9% NaCl solution) to the mixture to induce phase separation. For the 2.1 mL total volume from the previous step, add 420 µL of water.

    • Vortex the mixture again for 30 seconds.

    • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS Analysis:

    • Analyze the reconstituted sample by LC-MS. The this compound internal standard will be detected and quantified along with the endogenous lipid species. The known concentration of the internal standard is used to normalize for variations in sample extraction and instrument response, allowing for accurate quantification of the target analytes.

Mandatory Visualizations

Experimental Workflow: Lipid Extraction with Internal Standard

experimental_workflow Experimental Workflow for Lipidomics with Internal Standard cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis sample Biological Sample (Cell pellet, tissue, plasma) add_is Add Known Amount of This compound (Internal Standard) sample->add_is add_solvent Add Chloroform:Methanol (2:1) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 phase_sep Add Water/Saline (Induce Phase Separation) vortex1->phase_sep vortex2 Vortex phase_sep->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS Compatible Solvent dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for lipid extraction using an internal standard.

Signaling Pathway: Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

dag_pkc_pathway Generalized Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates PKC_inactive Inactive PKC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_active Activates Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Activation of PKC by DAG and Ca²⁺.

References

Refining lipid extraction methods for 1,2-Diheptadecanoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining lipid extraction methods for the analysis of 1,2-diheptadecanoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is most suitable for this compound analysis?

A1: The choice of extraction method depends on the sample matrix and the desired purity of the extract. The most common and effective methods are the Folch and Bligh-Dyer liquid-liquid extractions, and Solid-Phase Extraction (SPE). The Folch method is often preferred for solid tissues, while the Bligh-Dyer method is advantageous for biological fluids.[1] SPE, particularly with aminopropyl-bonded silica (B1680970), offers high selectivity for diacylglycerols.[2][3]

Q2: What are the key differences between the Folch and Bligh-Dyer methods?

A2: The primary differences lie in the solvent-to-sample ratio and the chloroform (B151607):methanol (B129727):water ratio. The Folch method typically uses a larger solvent volume (20 times the sample volume) compared to the Bligh-Dyer method (4 times the sample volume).[1] The final chloroform:methanol:water ratio is also different, which can affect the extraction efficiency of different lipid classes. For samples with high lipid content (>2%), the Folch method may yield a higher recovery of total lipids.[1][4]

Q3: When should I consider using Solid-Phase Extraction (SPE)?

A3: SPE is highly recommended when a cleaner, more specific extraction of diacylglycerols is required, especially for downstream analysis by mass spectrometry.[2] It is effective in removing interfering compounds from the sample matrix, which can improve the accuracy and sensitivity of your analysis. Aminopropyl-bonded silica columns are particularly effective for isolating diacylglycerols.[2][3]

Q4: How can I prevent the isomerization of this compound to the 1,3-isomer during extraction?

A4: Isomerization of 1,2-diacylglycerols to the more stable 1,3-isomer is a common issue that can be accelerated by high temperatures, acidic or basic conditions, and certain chromatographic surfaces like silica gel. To minimize isomerization, it is crucial to work at low temperatures (e.g., on ice), use neutral pH conditions, and process samples quickly. If chromatographic purification is necessary, using boric acid-impregnated silica gel can help to reduce on-plate isomerization.

Q5: What are the best storage conditions for this compound and its extracts?

A5: To ensure stability and prevent degradation, this compound and its extracts should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6] If storing in solution, use a non-polar aprotic solvent like hexane (B92381) or toluene. Avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Incomplete cell lysis or tissue homogenization.- Incorrect solvent-to-sample ratio.- Suboptimal solvent mixture.- Insufficient mixing/vortexing time.- For SPE, inappropriate sorbent or elution solvent.- Ensure thorough homogenization of the sample on ice.- For Folch, use a 20:1 solvent-to-sample volume ratio. For Bligh-Dyer, a 4:1 ratio is standard, but may need optimization.[1]- Use high-purity, fresh solvents. Chloroform and methanol (2:1, v/v) is a standard for Folch.[7]- Vortex samples vigorously for at least 1-2 minutes at each step.[2]- For diacylglycerol SPE, use an aminopropyl-bonded silica column. Elute with a mixture of hexane and ethyl acetate (B1210297) (e.g., 8:2, v/v).[2]
Formation of a Stable Emulsion During Liquid-Liquid Extraction - Presence of high concentrations of emulsifying agents like phospholipids, proteins, and free fatty acids in the sample.[8][9]- Vigorous shaking instead of gentle inversion for mixing.- Patience: Allow the mixture to stand undisturbed for 30-60 minutes; gravity may break the emulsion.[8]- Centrifugation: This is a very effective method. Centrifuge at a moderate speed (e.g., 1000-3000 x g) for 10-20 minutes.[8]- Salting out: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9]- Gentle Mixing: In future extractions, use gentle inversions of the separation funnel instead of vigorous shaking.[9]
Poor Phase Separation in Folch or Bligh-Dyer Method - Incorrect ratio of chloroform, methanol, and water.- Insufficient water in the sample or added.- Ensure the final ratio of chloroform:methanol:water is correct for the method being used. For Bligh-Dyer, the final ratio should be approximately 2:2:1.8.- If the sample is very dry, add an appropriate amount of water to achieve the correct final solvent ratio.
Contamination of the Lipid Extract with Non-Lipid Components - Incomplete phase separation, leading to carryover of the aqueous phase.- Insufficient washing of the organic phase.- Carefully aspirate the lower organic phase without disturbing the interface.- For the Folch method, wash the initial extract with 0.2 volumes of 0.9% NaCl solution to remove water-soluble contaminants.- For very clean preparations using the Bligh-Dyer method, the recovered organic phase can be washed with a pre-prepared "authentic upper phase".
Isomerization of 1,2- to 1,3-Diacylglycerol - High temperatures during extraction or solvent evaporation.- Exposure to acidic or basic conditions.- Use of standard silica gel for purification.- Perform all extraction steps on ice or at 4°C.- Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., <30°C).- Ensure all solutions are at a neutral pH.- If TLC or column chromatography is necessary, use silica gel impregnated with boric acid.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Diacylglycerols

Method Principle Typical Recovery of Diacylglycerols (%) *Advantages Disadvantages
Folch Liquid-liquid extraction using chloroform/methanol (2:1)95 - 99High recovery for a broad range of lipids, especially from solid tissues.[1]Requires large solvent volumes; chloroform is toxic. Can be time-consuming.
Bligh-Dyer Liquid-liquid extraction using chloroform/methanol/water90 - 98Faster than the Folch method and uses less solvent.[4] Good for biological fluids.[1]May have lower recovery for samples with high lipid content (>2%).[4]
Solid-Phase Extraction (SPE) Chromatographic separation based on polarity85 - 95High selectivity for specific lipid classes, resulting in cleaner extracts. Amenable to automation.Recovery can be variable depending on the sorbent, sample load, and elution conditions. Requires method development.

*Note: Recovery percentages are estimates for general diacylglycerols and can vary depending on the specific molecule, sample matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is adapted for the extraction of lipids from tissue samples.

Materials:

  • Homogenizer

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Glass centrifuge tubes with Teflon-lined caps

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh the tissue sample (e.g., 1 g) and place it in a glass homogenizer.

  • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate at a low speed (e.g., 2000 rpm) for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant (liquid phase) to a clean glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 4 mL for 20 mL of supernatant).

  • Vortex the mixture for a few seconds and then centrifuge at low speed to separate the phases.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Protocol 2: Bligh-Dyer Method for Lipid Extraction

This protocol is suitable for the extraction of lipids from biological fluids or cell suspensions.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of your aqueous sample (e.g., cell suspension or plasma) in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve phase separation.

  • You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully insert a Pasteur pipette through the upper phase and collect the lower organic phase, being careful not to disturb the interface.

  • Transfer the organic phase to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for further analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Diacylglycerol Purification

This protocol provides a general guideline for the purification of diacylglycerols from a total lipid extract using an aminopropyl-bonded silica column.

Materials:

  • Aminopropyl-bonded silica SPE cartridges

  • SPE vacuum manifold

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Total lipid extract reconstituted in hexane

Procedure:

  • Cartridge Conditioning:

    • Place the aminopropyl SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to go dry.[2]

  • Sample Loading:

    • Load the reconstituted lipid extract (in hexane) onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum.[2]

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 3 mL of a 9:1 (v/v) hexane:ethyl acetate mixture to elute less polar lipids such as triacylglycerols and cholesterol esters. Discard this eluate.[2]

  • Elution of Diacylglycerols:

    • Elute the diacylglycerol fraction by passing 5 mL of an 8:2 (v/v) hexane:ethyl acetate mixture through the cartridge.[2]

    • Collect this fraction in a clean glass tube.

  • Sample Finalization:

    • Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

    • Reconstitute the purified diacylglycerol extract in a suitable solvent for your downstream analysis (e.g., for LC-MS).[2]

Mandatory Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Lipid Extraction and Analysis

Lipid_Extraction_Workflow Start Biological Sample Homogenization Homogenization Start->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Purification Optional: Purification (e.g., SPE) Collect_Organic->Purification Evaporation Solvent Evaporation Collect_Organic->Evaporation If no purification Purification->Evaporation If performed Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: General experimental workflow for lipid extraction and analysis.

References

Validation & Comparative

A Comparative Analysis of 1,2-Diheptadecanoyl-rac-glycerol and Other Diacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,2-Diheptadecanoyl-rac-glycerol (17:0 DAG), a saturated diacylglycerol, with other common diacylglycerols (DAGs) possessing varying fatty acid chain lengths and degrees of saturation. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons of physical and biological properties, supported by experimental data and detailed methodologies.

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isoforms. The specific molecular species of DAG, characterized by the fatty acids esterified to the glycerol (B35011) backbone, can significantly influence its physical properties within the cell membrane and its efficacy in activating downstream effector proteins. This compound, containing two 17-carbon saturated fatty acid chains, serves as a valuable tool in lipidomics and signaling research.[1][2][3] Its unique properties, when compared to more common unsaturated or shorter-chain DAGs, can help elucidate the specific roles of different DAG species in cellular processes.

Comparative Data of Diacylglycerols

The physicochemical and biological properties of diacylglycerols are intrinsically linked to the length and saturation of their fatty acid chains. Saturated DAGs, such as this compound, generally exhibit higher melting points and different crystal structures compared to their unsaturated counterparts like 1,2-dioleoyl-sn-glycerol (B52968) (DOG). These differences in physical properties can affect their behavior within the lipid bilayer and their interaction with signaling proteins.

Physical Properties

The following table summarizes the key physical properties of this compound in comparison to other representative diacylglycerols. The properties of DAGs are significantly influenced by the chain length and degree of unsaturation of their fatty acyl chains.[4][5]

PropertyThis compound (17:0/17:0)1,2-Dipalmitoyl-rac-glycerol (16:0/16:0)1,2-Distearoyl-rac-glycerol (18:0/18:0)1,2-Dioleoyl-sn-glycerol (18:1/18:1)
Molecular Formula C₃₇H₇₂O₅C₃₅H₆₈O₅C₃₉H₇₆O₅C₃₉H₇₂O₅
Molecular Weight 597.0 g/mol [6]569.9 g/mol 625.0 g/mol 621.0 g/mol
Fatty Acid Composition Two C17:0 (Heptadecanoic acid) chainsTwo C16:0 (Palmitic acid) chainsTwo C18:0 (Stearic acid) chainsTwo C18:1 (Oleic acid) chains
Saturation SaturatedSaturatedSaturatedMonounsaturated
Melting Point Solid at room temperature. Specific melting point not widely reported, but expected to be higher than shorter-chain saturated DAGs and significantly higher than unsaturated DAGs.~65-68 °C~72-75 °CLiquid at room temperature (~20-22°C)
Solubility Soluble in organic solvents like chloroform (B151607) and methanol. Poorly soluble in aqueous solutions.Soluble in organic solvents. Poorly soluble in aqueous solutions.Soluble in organic solvents. Poorly soluble in aqueous solutions.Soluble in organic solvents. Poorly soluble in aqueous solutions.
Biological Activity: Protein Kinase C Activation

The activation of Protein Kinase C (PKC) is a primary function of 1,2-sn-diacylglycerols. The potency of PKC activation is influenced by the fatty acid composition of the DAG. Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than saturated ones.[7] While direct comparative studies on the PKC activation potential of this compound are limited, its behavior can be inferred from studies on other saturated and unsaturated DAGs. Diacylglycerols with shorter fatty acyl chains also show high activation capacity.[7]

Diacylglycerol SpeciesPKC Isoform(s) StudiedRelative Activation PotencyKey Findings & Citations
1,2-Dioleoyl-sn-glycerol (DOG) PKCα, Novel PKCsHighPotent activator of conventional and novel PKC isoforms. Widely used as a standard for in vitro PKC activation assays.[3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Various PKC isoformsHigh, isoform-specificA physiologically relevant DAG that shows distinct profiles of PKC isoform activation compared to other DAGs.[1]
Saturated DAGs (general) PKCαGenerally lower than unsaturated DAGsStudies show that unsaturated 1,2-diacylglycerols are more potent activators of PKCα than saturated ones in certain assay systems.[7]
This compound (17:0/17:0) Not extensively studiedExpected to be a weaker PKC activator than unsaturated DAGsAs a saturated, long-chain DAG, it is predicted to be a less potent activator of classical PKC isoforms compared to unsaturated species like DOG or SAG. It is often used as an internal standard in lipidomics due to its distinct mass.

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Protein Kinase C Activation

The canonical pathway for PKC activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of target proteins.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive 5. Recruitment & Activation PKC_active PKC (active) PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate 6. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release 4. Binds to ER receptor Ca_release->PKC_inactive co-factor for conventional PKCs Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 7. Downstream Effects

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol. (Max Width: 760px)
Experimental Workflow for Comparative Analysis of DAGs

A typical workflow to compare the biological activity of different diacylglycerol species involves cell culture, treatment with the respective DAGs, and subsequent measurement of a downstream signaling event, such as the phosphorylation of a known PKC substrate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) Treatment 3. Treat Cells with Different DAGs Cell_Culture->Treatment DAG_Prep 2. Prepare DAG Solutions (17:0 DAG, DOG, etc.) DAG_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Western_Blot 5. Western Blot for Phospho-PKC Substrate Lysis->Western_Blot Quantification 6. Densitometry & Statistical Analysis Western_Blot->Quantification

References

A Comparative Analysis of 1,2-Diheptadecanoyl-rac-glycerol and Phorbol Esters in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key classes of Protein Kinase C (PKC) activators: the synthetic diacylglycerol (DAG) analog, 1,2-diheptadecanoyl-rac-glycerol, and the naturally derived phorbol (B1677699) esters. Understanding the distinct mechanisms and potencies of these activators is crucial for designing targeted experiments and developing novel therapeutics that modulate the PKC signaling pathway. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Mechanism of Action: A Tale of Two Activators

Both this compound, a synthetic analog of the endogenous second messenger diacylglycerol (DAG), and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), activate conventional and novel PKC isoforms by binding to their conserved C1 domain.[1] This binding event recruits PKC from the cytosol to the cell membrane, leading to a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream target proteins.

Despite this common initial step, the nature of their interaction with PKC and the subsequent cellular responses differ significantly.

This compound , like other DAGs, mimics the physiological activation of PKC. Its action is typically transient as it is susceptible to cellular metabolism.[1] This transient activation is critical for understanding the immediate and reversible aspects of PKC signaling in response to physiological stimuli.

Phorbol esters , on the other hand, are potent and stable analogs of DAG that are not readily metabolized by cellular enzymes.[1] This resistance to degradation leads to a sustained and often more robust activation of PKC, making them valuable tools for studying the long-term consequences of PKC activation, such as in cell differentiation and proliferation studies.[1][2] However, this prolonged activity can also lead to off-target effects and may not accurately reflect the dynamics of endogenous signaling.[1]

Interestingly, some evidence suggests that diacylglycerols and phorbol esters may bind to different sites or induce distinct conformational changes within the C1 domain, leading to varied downstream effects.[3]

Quantitative Comparison of Activator Potency

The following table summarizes the reported potency of various diacylglycerol analogs and phorbol esters in activating PKC. While direct comparative data for this compound is limited in publicly available literature, the data for structurally similar DAG analogs provides a valuable reference for its expected potency. Phorbol esters generally exhibit significantly higher potency, often acting in the nanomolar range, whereas DAG analogs typically require micromolar concentrations for comparable activation.

Activator ClassCompoundTargetAssay TypePotency (EC50/Ki)Reference
Diacylglycerol Analog 1,2-Dioleoyl-sn-glycerol (DOG)Mixed PKC isoformsIn vitro kinase assay~1-5 µM[4]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Mixed PKC isoformsIn vitro kinase assay~5-10 µM[4]
1,2-Dipalmitoyl-sn-glycerol (DP-DAG)Mixed PKC isoformsIn vitro kinase assayMicromolar range[4]
Phorbol Ester Phorbol 12-Myristate 13-Acetate (PMA)PKCαIn vitro binding assay~1.6 nM (Ki)[1]
Phorbol 12,13-Dibutyrate (PDBu)PKCαIn vitro binding assay~1.9 nM (Ki)[1]

Note: The potency values presented are from various studies and may not be directly comparable due to differences in experimental conditions, PKC isoforms, and assay formats. Researchers should consider these values as a general guide and perform their own dose-response experiments to determine the optimal concentrations for their specific system.

Signaling Pathways and Experimental Workflows

The activation of PKC by either this compound or phorbol esters initiates a cascade of downstream signaling events. A simplified representation of this pathway and a typical experimental workflow for comparing these activators are illustrated below.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_Phorbol This compound or Phorbol Ester PIP2->DAG_Phorbol generates PKC_active Active Membrane-Bound PKC DAG_Phorbol->PKC_active binds & activates Substrate Substrate Protein PKC_active->Substrate phosphorylates PKC_inactive Inactive Cytosolic PKC PKC_inactive->PKC_active translocates to membrane Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Receptor GPCR / RTK Receptor->PLC Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Figure 1: Simplified PKC Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement_methods Measurement Methods cluster_analysis Data Analysis Cell_Culture Cell Culture or Purified PKC Enzyme Treatment Treat cells or enzyme with varying concentrations of activators Cell_Culture->Treatment Activator_Prep Prepare Stock Solutions: This compound & Phorbol Ester Activator_Prep->Treatment Incubation Incubate for defined time points Treatment->Incubation Measurement Measure PKC Activity Incubation->Measurement Kinase_Assay In Vitro Kinase Assay (e.g., 32P-ATP incorporation) Measurement->Kinase_Assay Translocation_Assay Cellular Translocation Assay (Immunofluorescence or Western Blot of fractions) Measurement->Translocation_Assay Dose_Response Generate Dose-Response Curves Kinase_Assay->Dose_Response Translocation_Assay->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50 Comparison Compare Potency and Efficacy EC50->Comparison

Figure 2: Experimental workflow for comparing PKC activators.

Detailed Experimental Protocols

In Vitro PKC Kinase Assay

This assay measures the direct phosphotransferase activity of purified PKC on a specific substrate.

Materials:

  • Purified PKC isoform

  • This compound

  • Phorbol ester (e.g., PMA)

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid or 30 mM EDTA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass vial, co-solubilize phosphatidylserine and either this compound or phorbol ester in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to create small unilamellar vesicles.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

    • Include control reactions: no activator, and no enzyme.

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes, ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) and plot the dose-response curves to determine EC50 values.

Cellular PKC Translocation Assay

This assay assesses PKC activation by monitoring its translocation from the cytosol to the plasma membrane in intact cells.[5][6]

Materials:

  • Cell line of interest

  • This compound

  • Phorbol ester (e.g., PMA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (for fractionation)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody (for immunofluorescence) or HRP-conjugated secondary antibody (for Western blotting)

  • Microscope (for immunofluorescence) or Western blotting equipment

Procedure (Immunofluorescence):

  • Cell Culture:

    • Seed cells on glass coverslips and allow them to adhere.

  • Treatment:

    • Treat the cells with varying concentrations of this compound or phorbol ester for a defined period. Include an untreated control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against the PKC isoform.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the subcellular localization of the PKC isoform using fluorescence microscopy.

  • Analysis:

    • Quantify the fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of translocation.

Procedure (Western Blotting of Subcellular Fractions):

  • Cell Treatment and Lysis:

    • Treat cells as described above.

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a suitable cell lysis buffer and centrifugation protocol.

  • Protein Quantification:

    • Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the PKC isoform, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an appropriate chemiluminescent substrate.

    • Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.

Conclusion

The choice between this compound and phorbol esters as PKC activators depends on the specific research question. This compound and other synthetic DAGs are ideal for studying the transient, physiological dynamics of PKC signaling. In contrast, phorbol esters, with their high potency and sustained action, are powerful tools for elucidating the downstream consequences of prolonged PKC activation. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively dissect the complex roles of PKC in cellular health and disease.

References

Navigating Controls in Lipid Signaling: A Comparative Guide to 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid-mediated signaling pathways, the appropriate choice of controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of 1,2-Diheptadecanoyl-rac-glycerol with other common alternatives, offering insights into its potential application as a negative or positive control, supported by experimental context.

This compound is a synthetic diacylglycerol (DAG) containing two 17-carbon heptadecanoic acid chains.[1] As a member of the DAG family, it has the potential to influence cellular signaling pathways, most notably the activation of Protein Kinase C (PKC) and other DAG-responsive proteins.[2] However, its utility as a positive or negative control is not extensively documented and requires careful consideration of the experimental system.

Comparison with Standard PKC Activators

The most common positive controls for PKC activation are phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), and other synthetic diacylglycerols with shorter, more biologically common fatty acid chains, like 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) or 1,2-dioleoyl-sn-glycerol (B52968) (DOG).[3][4] These molecules are well-characterized activators of conventional and novel PKC isoforms.[2]

Phorbol esters are potent activators that bind to the C1 domain of PKC, mimicking the action of endogenous DAG.[5] They induce a sustained and robust activation of PKC, making them reliable positive controls.[5] Synthetic diacylglycerols like DOG are also effective activators, though their effects can be more transient as they are subject to cellular metabolism.[6]

The use of this compound as a positive control is not well-established in the scientific literature. Its long, saturated C17:0 fatty acid chains may not be efficiently incorporated into cellular membranes or recognized by the DAG-binding domains of PKC isoforms with the same affinity as DAGs containing more common fatty acids (e.g., oleic, arachidonic, or stearic acid). Therefore, its efficacy as a PKC activator is likely cell-type and isoform-dependent and would require empirical validation.

Conversely, this compound could potentially serve as a negative control in specific experimental contexts. If a particular cell system lacks the enzymatic machinery to effectively metabolize or utilize DAGs with C17:0 chains, this molecule could be used to control for the physical effects of lipid addition to the culture medium, independent of specific PKC activation. In this role, it would be compared against a known active DAG analog to demonstrate the specificity of the observed cellular response. A related compound, 1,2-Dipentadecanoyl-rac-glycerol (with C15:0 chains), has been utilized as an internal standard for the quantification of diacylglycerols, highlighting the use of these odd-chain DAGs in non-bioactivity control roles.[7]

Quantitative Comparison of PKC Activators

Activator/ControlTypical Concentration RangeMechanism of ActionExpected Outcome in PKC AssayReference
Phorbol 12-myristate 13-acetate (PMA) 10 - 100 nMBinds to the C1 domain of PKC, potent and sustained activation.Strong increase in PKC activity.[8]
1,2-Dioctanoyl-sn-glycerol (DOG) 10 - 100 µMBinds to the C1 domain of PKC, transient activation.Significant increase in PKC activity.[3]
1,2-Dioleoyl-sn-glycerol (DOG) 10 - 50 µMBinds to the C1 domain of PKC, transient activation.Significant increase in PKC activity.[4][9]
This compound Not EstablishedPutative binding to the C1 domain of PKC.Unknown, potentially weak or no activation. Requires validation.N/A
Vehicle Control (e.g., DMSO, Ethanol) Matched to ActivatorSolvent for the activator.No change in basal PKC activity.N/A

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a generalized procedure for measuring the activity of purified PKC enzymes in the presence of activators.

Materials:

  • Purified PKC isoform

  • PKC substrate peptide (e.g., myelin basic protein or a fluorescently labeled peptide)

  • [γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA

  • Phosphatidylserine (B164497) (PS)

  • This compound, positive control (e.g., PMA or DOG), and vehicle control

  • Stop solution (e.g., phosphoric acid or EDTA)

Procedure:

  • Prepare lipid vesicles by mixing phosphatidylserine and the test compound (this compound or positive control) in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.

  • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the PKC substrate peptide.

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the change in fluorescence according to the kit manufacturer's instructions.

  • Compare the activity in the presence of this compound to the positive and negative (vehicle) controls.

Cellular PKC Translocation Assay

This protocol assesses PKC activation in intact cells by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

  • Cultured cells expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • Cell culture medium

  • This compound, positive control (e.g., PMA), and vehicle control

  • Confocal microscope

Procedure:

  • Seed cells expressing the fluorescently tagged PKC isoform onto glass-bottom dishes suitable for microscopy.

  • Allow cells to adhere and grow overnight.

  • Replace the culture medium with fresh, serum-free medium and acquire baseline images of PKC localization using a confocal microscope.

  • Add this compound, the positive control, or the vehicle control to the cells.

  • Acquire time-lapse images of the cells to monitor the subcellular localization of the PKC-GFP fusion protein.

  • Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

  • Compare the translocation kinetics and magnitude induced by this compound to the positive and negative controls.

Visualizing the Signaling Context

To understand the role of diacylglycerols in cellular signaling, it is essential to visualize their position within the broader pathway.

cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Downstream_Substrates Downstream Substrates PKC_active->Downstream_Substrates Phosphorylates Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Substrates->Cellular_Response

Caption: Diacylglycerol (DAG) Signaling Pathway.

cluster_workflow Experimental Workflow for Assessing PKC Activation start Start: Prepare Cells or Purified PKC treatment Treatment with Controls: - Positive Control (e.g., PMA) - Negative/Vehicle Control - this compound start->treatment assay Perform Assay: - In Vitro Kinase Assay - Cellular Translocation Assay treatment->assay data Data Acquisition: - Measure Phosphorylation - Image PKC Localization assay->data analysis Data Analysis: Compare Activity/Translocation to Controls data->analysis conclusion Conclusion: Determine Effect of This compound analysis->conclusion

Caption: Experimental Workflow for PKC Activation.

References

Assessing the Specificity and Off-Target Effects of 1,2-Diheptadecanoyl-rac-glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. 1,2-Diheptadecanoyl-rac-glycerol, a synthetic diacylglycerol (DAG) analog, serves as a tool to activate key enzymes in signal transduction, most notably Protein Kinase C (PKC). However, ensuring that observed cellular effects are a direct result of intended on-target activity requires a thorough understanding of its specificity and potential off-target interactions. This guide provides a comparative analysis of this compound against other common signaling modulators, supported by experimental data and detailed protocols to facilitate rigorous scientific inquiry.

Diacylglycerols are crucial second messengers generated at the cell membrane following the activation of phospholipase C (PLC). Their primary role is to recruit and activate members of the PKC family, which in turn phosphorylate a multitude of downstream protein substrates, influencing processes such as cell proliferation, differentiation, and apoptosis. Synthetic, cell-permeable DAG analogs like this compound are invaluable for studying these pathways. However, the cellular lipid environment is complex, and introducing exogenous lipids can lead to unintended interactions. This guide will delve into the on-target effects on PKC and the principal off-target effects on Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) and Transient Receptor Potential Canonical (TRPC) channels.

Comparative Analysis of PKC Activators

The efficacy and specificity of PKC activation can vary significantly between different classes of activators. Here, we compare this compound with other widely used alternatives.

ActivatorClassPrimary On-Target MechanismKey Off-Target Effects
This compound Long-chain saturated diacylglycerol (DAG) analogActivates conventional and novel PKC isoforms by binding to their C1 domain.Potential activation of RasGRPs and modulation of TRPC channels. Specific data is limited.
1,2-Dioctanoyl-sn-glycerol (DiC8) Short-chain saturated diacylglycerol (DAG) analogActivates conventional and novel PKC isoforms. Due to its shorter acyl chains, it is more water-soluble and cell-permeable than long-chain DAGs.Can activate RasGRPs. At high concentrations, may have PKC-independent effects on intracellular calcium levels.[1]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) Mixed-chain diacylglycerol (DAG) analogA widely used cell-permeable DAG analog that activates PKC.[2][3][4][5][6]Can activate certain TRPC channels (e.g., TRPC3) and inhibit others (e.g., TRPC5) via PKC-dependent and independent mechanisms.[5] Also known to activate RasGRPs.
Phorbol (B1677699) 12-myristate 13-acetate (PMA) Phorbol EsterPotent activator of conventional and novel PKC isoforms, binding to the C1 domain with high affinity.[7][8][9][10]Can also activate other C1 domain-containing proteins like RasGRPs, chimaerins, and Munc13.[9] Unlike DAGs, it is not readily metabolized, leading to sustained and often non-physiological activation.

Quantitative Comparison of Activator Potency

CompoundTargetMetricReported Concentration/ValueCell/System Type
1,2-Dioctanoyl-sn-glycerol (DiC8) PKCαSustained Activation20 µg/mLIEC-18 cells
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Calcium Currents (PKC-mediated)EC50~25 µMGH3 pituitary cells[2]
Phorbol 12-myristate 13-acetate (PMA) PKC Translocation / NADPH Oxidase ActivationEC5030-40 nMHuman neutrophils[7]
4β-Phorbol 12,13-dibutyrate (PDBu) Inhibition of PGE2-stimulated cAMP accumulationEC5038 nMT84 colonic epithelial cells[11]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating the specificity of a DAG analog.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 RasGRP RasGRP DAG->RasGRP activates (off-target) TRPC TRPC Channel DAG->TRPC modulates (off-target) PKC_cyto Inactive PKC DAG->PKC_cyto recruits & activates PKC_mem Active PKC (Membrane-bound) Downstream_PKC Downstream PKC Substrates PKC_mem->Downstream_PKC phosphorylates Ras Ras-GDP RasGRP->Ras Ca_Influx Ca2+ Influx TRPC->Ca_Influx PKC_cyto->PKC_mem Ras_GTP Ras-GTP Ras->Ras_GTP MAPK_Pathway MAPK Pathway Ras_GTP->MAPK_Pathway Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: Canonical and off-target signaling pathways of diacylglycerol.

Experimental_Workflow cluster_on_target On-Target Specificity Assessment cluster_off_target Off-Target Effect Assessment Compound Test Compound (e.g., this compound) PKC_Activity In Vitro PKC Kinase Assay (EC50 determination) Compound->PKC_Activity PKC_Translocation Cell-Based PKC Translocation Assay (Immunofluorescence/Live-cell imaging) Compound->PKC_Translocation RasGRP_Activity Ras-GTP Pulldown Assay (Western Blot) Compound->RasGRP_Activity TRPC_Activity Calcium Imaging Assay (e.g., Fura-2/Fluo-4) Compound->TRPC_Activity Data_Analysis Data Analysis & Comparison (Potency, Specificity) PKC_Activity->Data_Analysis PKC_Translocation->Data_Analysis RasGRP_Activity->Data_Analysis TRPC_Activity->Data_Analysis

Caption: Experimental workflow for assessing DAG analog specificity.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the direct activation of purified PKC by a DAG analog.

Materials:

  • Purified PKC isoform (e.g., PKCα, β, γ)

  • This compound and other test compounds

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Methodology:

  • Prepare Lipid Vesicles: Co-sonicate the DAG analog and phosphatidylserine in an appropriate buffer to form small unilamellar vesicles. A typical molar ratio is 8 mol% DAG analog to 24 mol% PS.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Perform a dose-response curve with varying concentrations of the DAG analog to determine the EC50 value.

Off-Target Assessment: RasGRP Activation Assay (Ras-GTP Pulldown)

This protocol is designed to measure the activation of Ras, an indirect measure of RasGRP activation by a DAG analog.

Materials:

  • Cell line expressing Ras and RasGRP (e.g., Jurkat T-cells)

  • This compound and other test compounds

  • Serum-free cell culture medium

  • Lysis buffer (containing protease inhibitors)

  • Ras-binding domain (RBD) of Raf-1 fused to GST, bound to glutathione-agarose beads

  • Antibodies: anti-pan-Ras

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Cell Culture and Starvation: Culture cells to the desired confluency and then serum-starve overnight to reduce basal Ras activity.

  • Stimulation: Treat the starved cells with various concentrations of the DAG analog for a short period (e.g., 2-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer that preserves GTP-bound Ras.

  • Pulldown: Incubate the cell lysates with GST-RBD beads. The RBD of Raf-1 specifically binds to the active, GTP-bound form of Ras.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-pan-Ras antibody to detect the amount of activated Ras.

  • Data Analysis: Quantify the band intensities to determine the fold-increase in Ras-GTP levels compared to untreated controls.

Off-Target Assessment: TRPC Channel Modulation (Calcium Imaging)

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) to assess the modulation of TRPC channels by a DAG analog.

Materials:

  • Cell line expressing the TRPC channel of interest (e.g., HEK293 cells transfected with TRPC3 or TRPC6)

  • This compound and other test compounds

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Methodology:

  • Cell Plating: Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the cells in the physiological salt solution and measure the baseline fluorescence for a period to establish a stable signal.

  • Compound Addition: Add the DAG analog to the cells and continue to record the fluorescence signal.

  • Data Acquisition: Record the changes in fluorescence intensity or ratio over time. An increase in fluorescence indicates an influx of calcium, suggesting channel activation.

  • Data Analysis: Quantify the change in [Ca²⁺]i in response to the compound. A dose-response curve can be generated to determine the EC50 for channel activation. It is crucial to include controls, such as known TRPC channel blockers, to confirm the specificity of the effect.

Conclusion

While this compound is a useful tool for activating PKC, its specificity is not absolute. Researchers must consider potential off-target effects on other C1 domain-containing proteins like RasGRPs and on lipid-sensitive ion channels such as TRPCs. The choice of a PKC activator should be guided by the specific experimental context. Short-chain, more soluble analogs like DiC8 may be suitable for acute activation studies, while phorbol esters, despite their potency, should be used with caution due to their non-physiological, sustained activation profile.

References

Navigating Reproducibility in Kinase Signaling: A Comparative Guide to 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic diacylglycerol (DAG) analog, 1,2-Diheptadecanoyl-rac-glycerol, presents a valuable tool for interrogating lipid-mediated signaling pathways. However, inherent variability in experiments utilizing lipid activators can pose significant challenges to reproducibility. This guide provides a comparative analysis of this compound, offering insights into its performance relative to other common DAG analogs and outlining key experimental considerations to mitigate variability.

The activation of critical signaling proteins, most notably Protein Kinase C (PKC), by diacylglycerols is a cornerstone of cellular regulation, influencing processes from cell proliferation to apoptosis. Synthetic DAGs, such as this compound, allow for the direct and controlled activation of these pathways, bypassing upstream receptor stimulation. However, the physicochemical properties of these lipid molecules, including acyl chain length and saturation, significantly impact their efficacy and can introduce variability in experimental outcomes.[1][2]

Performance Comparison of Diacylglycerol Analogs

The potency of a given diacylglycerol analog in activating PKC is intrinsically linked to its molecular structure. While specific quantitative data for this compound (a C17:0 saturated DAG) is not extensively available in comparative literature, we can infer its likely performance based on studies of other DAGs with varying acyl chain compositions.

Generally, unsaturated DAGs are more potent activators of PKC than their saturated counterparts.[3] Furthermore, the length of the fatty acyl chains can influence the physical properties of the membrane and, consequently, PKC activation.[4] Long-chain saturated fatty acids have been shown to increase DAG-induced PKC activity by promoting lateral phase separation in the membrane, which can lead to a higher local concentration of DAG.[5]

Table 1: Comparative Efficacy of Representative Diacylglycerol Analogs in PKC Activation

Diacylglycerol AnalogAcyl Chain CompositionKey CharacteristicsRelative Potency (General)References
This compound Saturated (C17:0/C17:0)Long-chain, saturated. Expected to be less potent than unsaturated analogs but may induce specific membrane effects.Lower than unsaturated analogs[4][5]
1,2-Dioleoyl-sn-glycerol (DOG)Unsaturated (C18:1/C18:1)Commonly used unsaturated analog; generally a potent PKC activator.High[6][7]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Mixed (C18:0/C20:4)A physiologically relevant DAG with one saturated and one polyunsaturated chain; potent activator of certain PKC isoforms.High, isoform-dependent[1][8]
1,2-Dioctanoyl-sn-glycerol (B43705) (diC8)Saturated (C8:0/C8:0)Short-chain, cell-permeant analog often used in cell-based assays for its better solubility.Moderate to High[9]

Note: The relative potency is a generalization based on available literature and can vary significantly depending on the experimental system, including the specific PKC isoform, the lipid composition of vesicles or cell membranes, and the presence of cofactors like phosphatidylserine (B164497) and calcium.

Understanding and Mitigating Experimental Variability

Reproducibility in experiments involving lipid signaling molecules is a well-documented challenge. Several factors can contribute to variability when using this compound and other DAG analogs:

  • Lipid Preparation and Delivery: The method of preparing and introducing the lipid into the experimental system is critical. Poor solubility and aggregation of lipophilic molecules like long-chain saturated DAGs can lead to inconsistencies in the effective concentration.[7] The use of carrier solvents like DMSO or the preparation of lipid vesicles must be carefully controlled and standardized.

  • Cell-to-Cell Heterogeneity: In cell-based assays, individual cells can exhibit significant variability in their response to stimuli.[10] This can be due to differences in the expression levels of PKC isoforms, other signaling proteins, or variations in membrane composition.

  • Metabolism of DAGs: Cells can rapidly metabolize diacylglycerols, leading to a transient activation of PKC.[7] This is in contrast to phorbol (B1677699) esters, which are metabolically stable and induce a more sustained activation.[11] The kinetics of the cellular response should be carefully considered in the experimental design.

  • PKC Isoform Specificity: Different PKC isoforms can exhibit varying affinities for different DAG species.[8] The specific cellular context and the predominant PKC isoforms expressed will influence the observed biological response.

Experimental Protocols

To ensure the highest degree of reproducibility, detailed and consistent experimental protocols are essential. Below are outlines for key experiments involving diacylglycerol analogs.

In Vitro PKC Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PKC in the presence of the diacylglycerol analog.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • This compound

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid vesicle preparation reagents (e.g., chloroform (B151607), rotary evaporator, extruder)

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, co-dissolve this compound and phosphatidylserine in chloroform at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least one hour.

    • Hydrate the lipid film with the kinase reaction buffer by vortexing, forming multilamellar vesicles (MLVs).

    • Generate unilamellar vesicles of a defined size by extruding the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size).[12]

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Quantify:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Cell-Based PKC Translocation Assay

This assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon stimulation with a cell-permeant diacylglycerol analog.

Materials:

  • Cultured cells expressing a fluorescently tagged PKC isoform (e.g., GFP-PKCα)

  • Cell culture medium

  • This compound (or a more cell-permeant analog like 1,2-dioctanoyl-sn-glycerol for comparison)

  • Live-cell imaging microscope

Procedure:

  • Cell Preparation:

    • Plate cells expressing the fluorescently tagged PKC on a glass-bottom dish suitable for live-cell imaging.

    • Allow cells to adhere and grow to the desired confluency.

  • Image Acquisition:

    • Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Acquire baseline images of the fluorescent PKC localization in unstimulated cells.

  • Stimulation:

    • Add this compound (solubilized in an appropriate vehicle, e.g., DMSO) to the cell culture medium at the desired final concentration.

    • Immediately begin acquiring a time-lapse series of images to capture the translocation of the fluorescent PKC from the cytosol to the plasma membrane.

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics and magnitude of PKC translocation.

Visualizing the Molecular Interactions

To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC Substrate Substrate PKC_active->Substrate Phosphorylates G_Protein->PLC Activates Ca2+ Ca2+ IP3->Ca2+ Releases from ER Ca2+->PKC_inactive Co-activates (conventional PKCs) Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response

Caption: The canonical Protein Kinase C (PKC) signaling pathway initiated by G-protein coupled receptor (GPCR) activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_DAG Prepare this compound (e.g., solubilize or form vesicles) Stimulate Introduce DAG to System Prepare_DAG->Stimulate Prepare_System Prepare Experimental System (e.g., purified PKC or cultured cells) Prepare_System->Stimulate Incubate Incubate for Defined Time Stimulate->Incubate Measure_Activity Measure PKC Activity (e.g., kinase assay or translocation imaging) Incubate->Measure_Activity Analyze_Data Analyze and Quantify Results Measure_Activity->Analyze_Data Compare Compare with Controls/Alternatives Analyze_Data->Compare

Caption: A generalized workflow for experiments comparing the effects of diacylglycerol analogs on PKC activity.

References

A Comparative Guide to 1,2-Diheptadecanoyl-rac-glycerol and Its Stereoisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical and Biological Properties of 1,2-Diheptadecanoyl-rac-glycerol, 1,2-Diheptadecanoyl-sn-glycerol, and 2,3-Diheptadecanoyl-sn-glycerol

Published: December 15, 2025

This guide provides a comprehensive comparison of this compound and its constituent stereoisomers, 1,2-Diheptadecanoyl-sn-glycerol and 2,3-Diheptadecanoyl-sn-glycerol. Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) and as substrates for Diacylglycerol Kinases (DGKs). The stereochemistry of the diacylglycerol molecule plays a pivotal role in its biological activity. This document aims to provide researchers, scientists, and drug development professionals with a detailed, objective comparison of these molecules, supported by experimental data and protocols.

Introduction to this compound and Its Stereoisomers

This compound is a racemic mixture containing equal amounts of 1,2-Diheptadecanoyl-sn-glycerol and its enantiomer, 2,3-Diheptadecanoyl-sn-glycerol. These molecules are diacylglycerols where two heptadecanoic acid (C17:0) molecules are esterified to a glycerol (B35011) backbone. The "sn" designation refers to stereospecific numbering, which is crucial for distinguishing between the biologically active and inactive forms.

  • This compound: A mixture of the two stereoisomers.

  • 1,2-Diheptadecanoyl-sn-glycerol: The naturally occurring stereoisomer in many biological systems, where the fatty acids are at the sn-1 and sn-2 positions.

  • 2,3-Diheptadecanoyl-sn-glycerol: The enantiomer of the 1,2-sn-isomer, with fatty acids at the sn-2 and sn-3 positions.

The subtle difference in the spatial arrangement of the fatty acid chains has profound implications for their interaction with cellular machinery.

Physicochemical Properties

PropertyThis compound1,2-Diheptadecanoyl-sn-glycerol2,3-Diheptadecanoyl-sn-glycerol
Molecular Formula C₃₇H₇₂O₅C₃₇H₇₂O₅C₃₇H₇₂O₅
Molecular Weight 597.0 g/mol [1]597.0 g/mol 597.0 g/mol
Appearance Solid[1]Solid (Predicted)Solid (Predicted)
Melting Point (°C) Data not availableData not availableData not available
Solubility Data not available for specific solvents. Generally soluble in organic solvents like chloroform.Data not available. Expected to be similar to the racemic mixture in achiral solvents.Data not available. Expected to be similar to the racemic mixture in achiral solvents.

Note: The lack of specific experimental data for these compounds highlights a gap in the current literature. Researchers are encouraged to determine these properties for their specific applications.

Biological Activity: A Tale of Two Stereoisomers

The primary biological function of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isoforms, a family of enzymes that play crucial roles in cellular signal transduction.[2] Experimental evidence consistently demonstrates that this activation is highly stereospecific.

Protein Kinase C (PKC) Activation:

It is well-established that only the 1,2-sn-diacylglycerols are effective activators of PKC.[3][4] The 2,3-sn-isomer is biologically inactive in this context. This stereospecificity is a critical consideration for in vitro and in vivo studies. While quantitative data for the activation of PKC by 1,2-diheptadecanoyl-sn-glycerol is not specifically available, studies with other saturated and unsaturated 1,2-sn-diacylglycerols confirm this principle. The fatty acid composition of the diacylglycerol can also influence the potency and isoform-selectivity of PKC activation.[5]

Diacylglycerol Kinase (DGK) Substrate Specificity:

Diacylglycerol kinases are enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA-mediated pathways.[6] Several DGK isoforms also exhibit stereospecificity, with a preference for 1,2-sn-diacylglycerols.[7] However, the degree of specificity can vary between isoforms. For example, DGKε shows a high degree of stereoselectivity, while other isoforms might phosphorylate the 2,3-sn-isomer, albeit at a much lower rate.[7]

Summary of Biological Activity:

Biological Target1,2-Diheptadecanoyl-sn-glycerol2,3-Diheptadecanoyl-sn-glycerolThis compound
Protein Kinase C (PKC) Activator [3][4]Inactive [3]Partial Activator (due to the 50% active 1,2-sn-isomer)
Diacylglycerol Kinase (DGK) Substrate (isoform-dependent specificity)[7]Generally a poor substrate or inhibitor[7]Partial Substrate

Experimental Protocols

Protocol 1: Chiral Synthesis of 1,2-Diheptadecanoyl-sn-glycerol

The enantiomerically pure 1,2-diheptadecanoyl-sn-glycerol can be synthesized from a chiral precursor, such as (S)-(+)-1,2-isopropylidene-sn-glycerol.

Materials:

  • (S)-(+)-1,2-Isopropylidene-sn-glycerol

  • Heptadecanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297)

Methodology:

  • Esterification: Dissolve (S)-(+)-1,2-isopropylidene-sn-glycerol in anhydrous DCM containing pyridine. Cool the solution in an ice bath. Add heptadecanoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Deprotection: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and treat with an acidic catalyst to remove the isopropylidene protecting group.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1,2-diheptadecanoyl-sn-glycerol.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to assess the activation of PKC by the different diacylglycerol isomers.

Materials:

  • Purified PKC isoform

  • Lipid vesicles (e.g., Phosphatidylserine)

  • This compound, 1,2-Diheptadecanoyl-sn-glycerol, or 2,3-Diheptadecanoyl-sn-glycerol

  • PKC substrate peptide

  • [γ-³²P]ATP

  • Assay buffer (containing CaCl₂, MgCl₂, etc.)

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Preparation of Lipid Vesicles: Prepare a mixture of phosphatidylserine (B164497) and the diacylglycerol isomer in chloroform. Evaporate the solvent to form a thin film. Resuspend the lipid film in the assay buffer by sonication to form vesicles.

  • Kinase Reaction: In a reaction tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme. Initiate the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Termination and Quantification: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

Visualizing Signaling and Experimental Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate the diacylglycerol signaling pathway and a general experimental workflow for comparing the biological activity of the stereoisomers.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-sn-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream PA Phosphatidic Acid (PA) DGK->PA produces Receptor Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor Ca_release Ca²⁺ Release IP3->Ca_release

Caption: The Diacylglycerol (DAG) signaling pathway, illustrating the generation of 1,2-sn-DAG and its role in activating PKC and as a substrate for DGK.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison rac This compound pkc_assay PKC Activity Assay rac->pkc_assay dgk_assay DGK Activity Assay rac->dgk_assay sn12 1,2-Diheptadecanoyl-sn-glycerol sn12->pkc_assay sn12->dgk_assay sn23 2,3-Diheptadecanoyl-sn-glycerol sn23->pkc_assay sn23->dgk_assay compare Compare Specific Activities pkc_assay->compare dgk_assay->compare interpret Interpret Stereospecificity compare->interpret

Caption: A generalized experimental workflow for the comparative analysis of this compound and its stereoisomers.

Conclusion

The stereochemistry of diacylglycerols is a critical determinant of their biological function. While this compound is a useful starting material, it is essential for researchers to recognize that only the 1,2-sn-glycerol stereoisomer is biologically active in key signaling pathways such as PKC activation. The 2,3-sn-glycerol isomer is largely inactive. For studies requiring precise understanding and manipulation of these signaling pathways, the use of enantiomerically pure 1,2-diheptadecanoyl-sn-glycerol is strongly recommended. The lack of comprehensive physicochemical data for these specific compounds underscores the need for further experimental characterization within the scientific community.

References

Confirming the biological effects of 1,2-Diheptadecanoyl-rac-glycerol in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 1,2-Diheptadecanoyl-rac-glycerol and other diacylglycerol (DAG) analogs in various cell lines. While direct experimental data for this compound is limited, this document synthesizes available information on structurally similar saturated and unsaturated DAGs to offer a predictive overview of its likely cellular functions and signaling pathways. The primary focus is on the activation of Protein Kinase C (PKC), a key family of enzymes involved in a multitude of cellular processes.

Comparative Analysis of Diacylglycerol Analogs

The biological activity of diacylglycerols is critically dependent on the structure of their fatty acyl chains, including their length and degree of saturation. These structural variations influence their ability to activate different isoforms of Protein Kinase C (PKC) and subsequently modulate downstream cellular signaling pathways.

Table 1: Comparison of Biological Effects of Diacylglycerol Analogs in Cell Lines

Diacylglycerol AnalogChemical StructureAcyl Chain Length & SaturationPrimary Biological EffectTarget Cell Lines/SystemsReferences
This compound C₃₇H₇₂O₅C17:0 (Saturated)Predicted to be a weak activator of conventional and novel PKC isoforms.Not extensively studied. Effects are extrapolated from data on other long-chain saturated DAGs.N/A
1,2-Dioctanoyl-sn-glycerol (DOG/diC8) C₁₉H₃₆O₅C8:0 (Saturated, Short-chain)Potent activator of conventional and novel PKC isoforms. Induces PKC translocation from cytosol to membrane. Inhibits cell proliferation in some cancer cell lines.MCF-7 (human breast cancer), Cockroach neurosecretory cells, various cultured cells.[1]
1,2-Dipalmitoyl-rac-glycerol C₃₅H₆₈O₅C16:0 (Saturated)Reported to have immunomodulatory effects and can be used in the generation of artificial membranes for in vitro studies.In vitro studies with immune cells, model membrane systems.[2]
1,2-Distearoyl-rac-glycerol C₃₉H₇₆O₅C18:0 (Saturated)Used as a biochemical reagent and in the formation of liposomes. Saturated long-chain DAGs are generally less potent PKC activators than unsaturated or short-chain DAGs.Not widely studied for direct cellular effects, primarily used in biochemical and biophysical assays.[3]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) C₂₃H₄₂O₅C18:1 (Unsaturated) & C2:0Potent activator of PKC, often used as a standard for comparison.Widely used in various cell lines to study PKC-dependent signaling.[4]

Note: The biological effects, particularly the potency of PKC activation, can be cell-type specific and depend on the expression profile of PKC isoforms.

Key Signaling Pathways

Diacylglycerols are crucial second messengers that primarily function by activating the Protein Kinase C (PKC) family of serine/threonine kinases. The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active conformational change Substrate Substrate Proteins PKC_active->Substrate phosphorylates PKC_inactive_cyto Inactive PKC PKC_inactive_cyto->PKC_inactive translocates to membrane Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor experimental_workflow A Cell Culture (e.g., HEK293, MCF-7) B Treatment with This compound (or other DAG analogs) A->B C Cell Lysis & Protein Quantification B->C D PKC Activation Assay (e.g., Western Blot for p-PKC substrates) C->D E Cell Proliferation Assay (e.g., MTT, BrdU) C->E F Signaling Pathway Analysis (e.g., Western Blot for downstream effectors) C->F G Data Analysis & Interpretation D->G E->G F->G

References

A Comparative Guide to Alternatives for 1,2-Diheptadecanoyl-rac-glycerol in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid-mediated signaling pathways, 1,2-diheptadecanoyl-rac-glycerol (17:0 DAG) has been a useful tool. However, the landscape of available molecular probes has expanded, offering a range of alternative compounds with distinct properties. This guide provides an objective comparison of key alternatives, focusing on their performance in activating Protein Kinase C (PKC), a central enzyme in numerous cellular processes.

Key Alternatives and Their Mechanisms of Action

The primary alternatives to 17:0 DAG fall into three main categories: synthetic diacylglycerol (DAG) analogs, phorbol (B1677699) esters, and DAG-lactones. These compounds primarily exert their effects by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the action of endogenous diacylglycerol.[1] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein substrates.[1]

Synthetic Diacylglycerol (DAG) Analogs: These compounds, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), are structurally similar to endogenous DAGs.[2] They offer a more physiologically relevant approach to studying PKC signaling due to their transient nature, as they are rapidly metabolized.[1][2] OAG is generally considered more cell-permeable than the more lipophilic DOG.[2] Photoswitchable diacylglycerols (PhoDAGs) are a newer class of synthetic DAGs that allow for precise spatiotemporal control of PKC activation using light.[3]

Phorbol Esters: This class includes potent PKC activators like Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu).[4] Phorbol esters are structural analogs of DAG and are known for their high potency and sustained, long-lasting activation of PKC, as they are not readily metabolized by cellular enzymes.[1][5] This prolonged activation can lead to profound and sustained cellular changes, but also increases the risk of off-target effects.[1][2]

DAG-Lactones: These compounds feature a constrained glycerol (B35011) backbone and have been developed as potent and selective activating ligands of PKC.[6] Their affinities for PKC can approach those of the structurally complex phorbol esters.[6] Importantly, specific substitutions on the DAG-lactone structure can confer selectivity for particular PKC isozymes, offering a tool to dissect the roles of individual isoforms.[7][8][9]

Quantitative Comparison of PKC Activators

The following table summarizes the available quantitative data on the potency of various PKC activators. It is important to note that direct comparison of Ki or EC50 values across different studies can be challenging due to variations in experimental conditions, such as the PKC isoform, lipid composition of vesicles, and assay format.

Compound ClassCompoundTarget(s)Potency (Ki or EC50)Reference(s)
Phorbol Esters Phorbol 12-myristate 13-acetate (PMA)Pan-PKC (conventional and novel)EC50: ~14 nM (cAMP accumulation in PC12 cells)[10]
Phorbol 12,13-dibutyrate (PDBu)Pan-PKC (conventional and novel)High affinity (specific values vary by isoform)[11]
Synthetic DAGs 1-oleoyl-2-acetyl-sn-glycerol (OAG)Pan-PKC (conventional and novel)Generally in the micromolar range[1]
1,2-dioctanoyl-sn-glycerol (DOG)Pan-PKC (conventional and novel)Generally in the micromolar range[4]
DAG-Lactones VariousCan be designed for isoform selectivity (e.g., PKCε)Nanomolar affinity for specific isoforms[7][8][9]

Signaling Pathways and Experimental Workflows

The activation of PKC by these compounds initiates a cascade of downstream signaling events. A key pathway involves the phosphorylation of downstream substrates, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

PKC_Activation_Pathway cluster_membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation MARCKS_unphos Unphosphorylated MARCKS (Membrane) PKC_active->MARCKS_unphos Phosphorylates Activator DAG Analog / Phorbol Ester / DAG-Lactone Activator->PKC_inactive Binds to C1 Domain MARCKS_phos Phosphorylated MARCKS (Cytosol) Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) MARCKS_phos->Downstream Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Compound_Prep Prepare Activator Solutions Treatment Treat Cells with Activators Cell_Culture->Treatment Compound_Prep->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay Treatment->Viability WB Western Blot for p-MARCKS Lysis->WB PKC_Assay In Vitro PKC Kinase Assay Lysis->PKC_Assay

References

A Researcher's Guide to Diacylglycerol Standards: Benchmarking 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the choice of appropriate standards is paramount for generating robust and reproducible data. This guide provides an objective comparison of 1,2-diheptadecanoyl-rac-glycerol, a saturated diacylglycerol (DAG) with odd-chain fatty acids, against other commonly used lipid standards. By presenting key physicochemical properties, performance in functional assays, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Introduction to this compound

This compound is a synthetic diacylglycerol containing two 17-carbon saturated fatty acid chains (heptadecanoic acid) esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a member of the diacylglycerol family, it plays a crucial role as a second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The use of a saturated, odd-chain DAG like this compound can offer unique advantages in metabolic tracing and lipidomic studies due to its lower natural abundance compared to even-chain DAGs.

Physicochemical Properties: A Comparative Overview

The physical characteristics of diacylglycerol standards, such as their solubility and melting point, significantly impact their handling and application in various assays. The following table summarizes the known physicochemical properties of this compound in comparison to other common saturated and unsaturated diacylglycerol standards.

PropertyThis compound (C17:0)1,2-Dipalmitoyl-sn-glycerol (C16:0)1,2-Distearoyl-sn-glycerol (C18:0)1,2-Dioleoyl-sn-glycerol (B52968) (C18:1)
Molecular Formula C₃₇H₇₂O₅C₃₅H₆₈O₅C₃₉H₇₆O₅C₃₉H₇₂O₅
Molecular Weight 597.0 g/mol 569.9 g/mol 625.0 g/mol 621.0 g/mol
Physical State at RT SolidSolidSolidLiquid
Melting Point (°C) Estimated 65-70~63~72~ -4
Solubility Soluble in organic solvents like DMF, DMSO, and ethanol (B145695) (inferred from C15:0 DAG)Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Performance in Functional Assays: Protein Kinase C Activation

A primary function of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms. The structure of the acyl chains, particularly their length and degree of saturation, plays a critical role in the potency of PKC activation. Unsaturated DAGs are generally more potent activators than their saturated counterparts. This is attributed to the "kink" introduced by the cis-double bond, which is thought to facilitate the insertion of the DAG molecule into the cell membrane and promote the conformational changes required for PKC activation.

While direct comparative data for this compound is limited, studies on other saturated DAGs provide a strong indication of its expected performance.

Diacylglycerol StandardRelative PKC Activation PotencyKey Findings from Literature
1,2-Dioleoyl-sn-glycerol (Unsaturated) HighConsistently shown to be a potent activator of conventional and novel PKC isoforms in in vitro assays.[1][2]
1,2-Dipalmitoyl-sn-glycerol (Saturated) Low to ModerateLess effective at activating PKC compared to unsaturated DAGs.[1][2] Its efficacy can be influenced by the lipid composition of the assay system.
1,2-Distearoyl-sn-glycerol (Saturated) LowSimilar to other saturated DAGs, it is a weaker activator of PKC than unsaturated species.
This compound (Saturated) Predicted Low to Moderate As a saturated diacylglycerol, it is expected to be a less potent PKC activator than unsaturated standards like 1,2-dioleoyl-sn-glycerol. Its performance is likely to be comparable to other saturated DAGs such as 1,2-dipalmitoyl-sn-glycerol.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for assessing the ability of diacylglycerols to activate PKC in a cell-free system.

Materials:

  • Purified, active PKC enzyme

  • Lipid vesicles (e.g., phosphatidylserine (B164497)/phosphatidylcholine)

  • Diacylglycerol standards (including this compound)

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide)

  • [γ-³²P]ATP or non-radioactive ATP for fluorescent assays

  • Assay buffer (containing MgCl₂, CaCl₂, and a buffering agent like Tris-HCl)

  • Kinase reaction termination solution (e.g., EDTA or acid)

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Prepare Lipid Vesicles: Co-sonicate a mixture of phosphatidylserine and phosphatidylcholine in a suitable buffer to form small unilamellar vesicles.

  • Incorporate Diacylglycerol: Add the diacylglycerol standard (dissolved in an organic solvent) to the lipid vesicle preparation and sonicate briefly to ensure incorporation. The organic solvent should then be evaporated under a stream of nitrogen.

  • Kinase Reaction: In a microcentrifuge tube, combine the lipid vesicles containing the diacylglycerol, the PKC enzyme, and the PKC substrate in the assay buffer.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP (radiolabeled or non-radiolabeled).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the PKC enzyme (typically 30°C) for a defined period.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Detection:

    • Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader.

  • Data Analysis: Compare the PKC activity in the presence of different diacylglycerol standards to a control without added DAG.

Lipidomics Workflow for Diacylglycerol Analysis

This workflow describes a general procedure for the extraction and quantification of diacylglycerols from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., a deuterated or odd-chain diacylglycerol not present in the sample)

  • Organic solvents (e.g., chloroform (B151607), methanol (B129727), isopropanol)

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS)

  • Analytical column for lipid separation (e.g., C18 or HILIC)

Methodology:

  • Sample Homogenization: Homogenize the biological sample in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This involves adding a mixture of chloroform and methanol to the sample homogenate, followed by phase separation. The lower organic phase will contain the lipids.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample before extraction to correct for variations in extraction efficiency and instrument response.

  • Drying and Reconstitution: Evaporate the organic solvent from the lipid extract under a stream of nitrogen and reconstitute the dried lipid film in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

  • LC-MS Analysis: Inject the reconstituted lipid extract onto the LC-MS system. Separate the different lipid classes using an appropriate chromatographic gradient. The mass spectrometer will detect and fragment the eluting diacylglycerol species.

  • Data Analysis: Identify and quantify the different diacylglycerol species based on their retention time and mass-to-charge ratio (m/z) of the precursor and fragment ions. The concentration of each DAG is calculated relative to the internal standard.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the canonical PKC signaling pathway and the experimental workflows.

PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate 6. Phosphorylation Ca2+ Ca2+ IP3->Ca2+ 4. Release from ER Ca2+->PKC_inactive (for conventional PKCs) Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 7. Downstream Effects

Caption: Canonical Protein Kinase C (PKC) signaling pathway initiated by an extracellular signal.

Experimental_Workflows cluster_PKC_Assay In Vitro PKC Activity Assay cluster_Lipidomics Lipidomics Workflow for DAG Analysis Prepare_Vesicles Prepare Lipid Vesicles (PS/PC) Incorporate_DAG Incorporate DAG Standard Prepare_Vesicles->Incorporate_DAG Add_PKC_Substrate Add PKC Enzyme & Substrate Incorporate_DAG->Add_PKC_Substrate Initiate_Reaction Initiate with ATP Add_PKC_Substrate->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Homogenize Homogenize Sample Spike_IS Spike with Internal Standard Homogenize->Spike_IS Extract_Lipids Lipid Extraction (Bligh-Dyer/Folch) Spike_IS->Extract_Lipids Dry_Reconstitute Dry & Reconstitute Extract_Lipids->Dry_Reconstitute LCMS_Analysis LC-MS Analysis Dry_Reconstitute->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Experimental workflows for in vitro PKC activity assay and lipidomics analysis of DAGs.

Conclusion

This compound serves as a valuable tool for researchers, particularly in studies requiring a saturated, odd-chain diacylglycerol standard. Its physicochemical properties are comparable to other saturated DAGs, and its performance in functional assays such as PKC activation is predicted to be lower than that of unsaturated analogs. The choice between this compound and other lipid standards will ultimately depend on the specific experimental goals. For studies aiming to mimic the potent activation of PKC by endogenous signaling, an unsaturated DAG like 1,2-dioleoyl-sn-glycerol may be more appropriate. However, for applications in lipidomics as an internal standard or for investigating the specific effects of saturated odd-chain fatty acids on cellular processes, this compound is an excellent and necessary choice. This guide provides the foundational information to assist researchers in making this critical selection.

References

Safety Operating Guide

Proper Disposal of 1,2-Diheptadecanoyl-rac-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2-Diheptadecanoyl-rac-glycerol, a common reagent in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Regulatory Overview

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating a low hazard profile.[1]

However, the disposal of any chemical, regardless of its hazard classification, is subject to local, state, and federal regulations.[2] Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to ensure full compliance with all applicable guidelines.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Disposal Procedures for Uncontaminated Material

For pure, uncontaminated this compound, the following steps should be taken, following approval from your institution's EHS department :

  • Consult EHS: Before proceeding, confirm the appropriate disposal method with your institution's EHS department. They will provide guidance based on local regulations and facility protocols.

  • Small Quantities (Solid): For small amounts, it may be permissible to dispose of the solid in the regular laboratory trash, provided it is securely contained.[2]

  • Large Quantities (Solid): For larger quantities, collect the material in a clearly labeled, sealed container. The label should include the full chemical name: "this compound". Arrange for pickup by your institution's chemical waste management service.

  • Solutions: If the compound is in a non-hazardous solvent, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[1] However, this is highly dependent on local wastewater regulations and should only be done with explicit EHS approval .

Disposal of Contaminated Material and Empty Containers

Contaminated Material: Any this compound that is contaminated with hazardous substances must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant. In this case:

  • Collect the contaminated material in a designated hazardous waste container.

  • Label the container clearly with all constituents, including "this compound" and the name of the contaminant(s).

  • Follow your institution's established procedures for hazardous waste disposal.

Empty Containers: Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: If the container is to be disposed of in the regular trash or recycled, it should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect Rinsate: The rinsate from the first rinse may need to be collected as chemical waste, depending on the solvent used and local regulations. Subsequent rinses with water can likely be discarded down the drain. Always confirm with your EHS department.

  • Deface Label: Before disposal, deface the original label on the container to prevent misidentification.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated consult_ehs_non_haz Consult Institutional EHS for non-hazardous disposal procedure is_contaminated->consult_ehs_non_haz No dispose_as_haz Dispose of as hazardous waste according to contaminant's protocol is_contaminated->dispose_as_haz Yes ehs_approval EHS Approval Received? consult_ehs_non_haz->ehs_approval end End of Process dispose_as_haz->end follow_ehs_instructions Follow specific EHS instructions for disposal (e.g., designated waste stream) ehs_approval->follow_ehs_instructions Yes ehs_approval->follow_ehs_instructions No, specific instructions given trash_disposal Dispose in designated solid waste container follow_ehs_instructions->trash_disposal For Solids sewer_disposal Dispose down sanitary sewer with copious water follow_ehs_instructions->sewer_disposal For Solutions (if approved) trash_disposal->end sewer_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 1,2-Diheptadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Diheptadecanoyl-rac-glycerol. The following procedures ensure safe operational handling and disposal. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Nevertheless, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, observing good laboratory practices and using appropriate personal protective equipment (PPE) is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety glasses with side shields or chemical gogglesEssential to protect eyes from airborne powder, especially during weighing and transferring.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Recommended to prevent skin contact. Although not classified as a skin irritant, this minimizes exposure. Gloves should be inspected for any degradation before use.[2]
Body Protection Laboratory coatStandard laboratory practice to protect clothing and skin from potential contamination.
Respiratory Protection Dust mask (e.g., N95) or use of a fume hoodRecommended when handling larger quantities or when there is a potential for generating dust, to avoid inhalation.[2][3][4]

Operational Plan: Handling and Weighing

This compound is a powdered lipid. Proper handling is necessary to ensure accuracy and safety. Lipids in powder form can be hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and make them difficult to handle.[5]

Storage:

  • Store in a tightly sealed glass container with a Teflon-lined cap.

  • Keep in a freezer at or below -16°C for long-term stability.[6]

Weighing Procedure:

  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.[6]

  • Weighing Environment: Whenever possible, weigh the powder in a fume hood or a designated area with good ventilation to minimize inhalation of any fine particles.

  • Transfer: Use a clean spatula to transfer the desired amount of powder to a weighing paper or boat.

  • Dissolving: For experimental use, dissolve the weighed lipid in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, inside a fume hood.[7][8]

Below is a workflow diagram for the handling of this compound.

G cluster_storage Storage cluster_handling Handling storage Store at <= -16°C in a sealed container acclimatize Acclimatize container to room temperature storage->acclimatize weigh Weigh powder in a ventilated area acclimatize->weigh dissolve Dissolve in organic solvent weigh->dissolve

Caption: Workflow for handling this compound.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and associated waste should follow institutional and local guidelines for non-hazardous chemical waste.

Waste TypeDisposal Procedure
Unused/Surplus Solid Chemical Dispose of as solid, non-hazardous chemical waste. It should not be placed in regular laboratory trash cans that are handled by custodial staff. Instead, it should be placed directly into designated dumpsters for non-hazardous solid waste.[9]
Contaminated Labware (Gloves, Weighing Paper, etc.) Dispose of in the regular laboratory trash, provided it is free of any hazardous materials.
Empty Chemical Container If the container is "RCRA empty" (no free-standing liquid and all material that can be removed has been), deface or remove the label and dispose of it in the regular trash.[9]
Liquid Waste (Solutions) Non-hazardous liquid waste may be permissible for drain disposal, but this requires approval from the institution's Environmental Health and Safety (EHS) department.[9][10] The pH of the solution should be between 5.5 and 9.5.[10]

The following diagram outlines the decision-making process for the disposal of waste associated with this compound.

G cluster_waste Waste Disposal Decision cluster_disposal Disposal Path waste_type Identify Waste Type is_solid Solid Waste? waste_type->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_disposal Dispose as non-hazardous solid waste is_solid->solid_disposal Yes is_container Empty Container? is_liquid->is_container No liquid_disposal Check with EHS for drain disposal is_liquid->liquid_disposal Yes is_labware Contaminated Labware? is_container->is_labware No container_disposal Deface label and dispose as trash is_container->container_disposal Yes labware_disposal Dispose in regular lab trash is_labware->labware_disposal Yes

Caption: Disposal decision tree for this compound waste.

References

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1,2-Diheptadecanoyl-rac-glycerol
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.